molecular formula C19H21N3O4 B1674326 Lagunamycin CAS No. 150693-65-5

Lagunamycin

Número de catálogo: B1674326
Número CAS: 150693-65-5
Peso molecular: 355.4 g/mol
Clave InChI: PJKDXVRDJPKOHU-JXMROGBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Lagunamycin has been reported in Streptomyces with data available.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

150693-65-5

Fórmula molecular

C19H21N3O4

Peso molecular

355.4 g/mol

Nombre IUPAC

6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone

InChI

InChI=1S/C19H21N3O4/c1-8(2)6-9(3)7-10(4)12-11(5)19(26)21-14-13(12)16(23)15(22-20)18(25)17(14)24/h7-9H,6H2,1-5H3,(H,21,26)/b10-7+

Clave InChI

PJKDXVRDJPKOHU-JXMROGBWSA-N

SMILES isomérico

CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)/C(=C/C(C)CC(C)C)/C

SMILES canónico

CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)C(=CC(C)CC(C)C)C

Apariencia

Solid powder

melting_point

222.5 °C
222-222.5°C

Otros números CAS

519-34-6

Descripción física

Solid

Pictogramas

Irritant; Environmental Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

5 mg/mL at 14 °C

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

6-diazo-4-(4,6-dimethyl-2-hepten-2-yl)-3-methyl-2,5,7,8-tetraoxoquinoline
lagunamycin

Origen del producto

United States

Foundational & Exploratory

The Origin of Lagunamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagunamycin is a novel natural product with potent and specific inhibitory activity against 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Isolated from the fermentation broth of Streptomyces sp. AA0310, this diazo-quinoline compound presents a unique chemical scaffold with potential for the development of new anti-inflammatory therapeutics. This document provides a comprehensive overview of the origin, physicochemical properties, and biological activity of this compound, based on available scientific literature. It includes generalized experimental protocols for its production and characterization, summarizes key quantitative data, and visualizes relevant biological and experimental pathways.

Introduction

The discovery of novel bioactive compounds from microbial sources remains a cornerstone of drug discovery. Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. This compound emerges from this rich chemical landscape as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme critically involved in the inflammatory cascade. By catalyzing the initial steps in the conversion of arachidonic acid to leukotrienes, 5-LOX plays a central role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The specific inhibition of this enzyme by this compound, without accompanying lipid peroxidation, marks it as a promising lead compound for further investigation and development.

Origin and Taxonomy

This compound is a secondary metabolite produced by the bacterial strain Streptomyces sp. AA0310.[1] The genus Streptomyces is characterized by its filamentous growth, resembling fungi, and its complex life cycle involving the formation of aerial hyphae and spores. These soil-dwelling bacteria are a major source of clinically used antibiotics and other therapeutic agents.[2]

Physicochemical Properties

This compound is a diazo-quinoline derivative with a distinct chemical structure. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₂₁N₃O₄[3]
Molecular Weight 355.4 g/mol [3]
IUPAC Name 6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone[3]
CAS Number 150693-65-5[3]

Biological Activity

The primary characterized biological activity of this compound is its potent and specific inhibition of 5-lipoxygenase.

ActivityIC₅₀ ValueSpecies/SystemReference
5-Lipoxygenase Inhibition6.08 µMRat[1]

Experimental Protocols

Fermentation of Streptomyces sp. AA0310 (Generalized Protocol)
  • Strain Maintenance: Maintain Streptomyces sp. AA0310 on a suitable agar medium, such as ISP Medium 2 or Yeast Extract-Malt Extract Agar (YEME).

  • Seed Culture: Inoculate a loopful of spores or mycelia into a flask containing a seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Production Culture: Transfer the seed culture (5-10% v/v) into a production medium designed to support secondary metabolite production. The composition of this medium is critical and would typically include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 5-10 days. Monitor the production of this compound periodically using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound (Generalized Protocol)
  • Harvest: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction: Extract the culture broth with a water-immiscible organic solvent, such as ethyl acetate or butanol. The mycelial cake can also be extracted separately with a polar organic solvent like acetone or methanol.

  • Concentration: Concentrate the organic extracts under reduced pressure to yield a crude extract.

  • Chromatography: Purify this compound from the crude extract using a combination of chromatographic techniques. This may include:

    • Silica Gel Chromatography: For initial fractionation based on polarity.

    • Sephadex LH-20 Chromatography: For size exclusion and further purification.

    • Preparative HPLC: Using a reversed-phase column (e.g., C18) for final purification to homogeneity.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

5-Lipoxygenase Inhibition Assay (Generalized Protocol)
  • Enzyme Preparation: Obtain a source of 5-lipoxygenase, such as a crude preparation from rat basophilic leukemia cells or purified recombinant enzyme.

  • Assay Mixture: Prepare an assay buffer (e.g., phosphate buffer, pH 7.4) containing the 5-lipoxygenase enzyme and the test compound (this compound) at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: Measure the formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by monitoring the increase in absorbance at 234 nm.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

Arachidonic Acid Signaling Pathway

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins COX->PGs Inflammation_PG Inflammation, Pain, Fever PGs->Inflammation_PG Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_LT Inflammation, Allergy, Asthma Leukotrienes->Inflammation_LT This compound This compound This compound->LOX inhibits

Caption: The Arachidonic Acid Signaling Pathway and the inhibitory action of this compound.

Generalized Experimental Workflow for this compound

Lagunamycin_Workflow Start Streptomyces sp. AA0310 Culture Fermentation Fermentation Start->Fermentation Harvest Harvest & Separation (Centrifugation/Filtration) Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Purification Chromatographic Purification (Silica, HPLC) Extraction->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization Bioassay Biological Assays (5-LOX Inhibition) Purification->Bioassay End Pure this compound Characterization->End Bioassay->End

Caption: A generalized workflow for the production and characterization of this compound.

Hypothetical Biosynthesis of the Quinoline Core

Quinoline_Biosynthesis Chorismate Chorismate (from Shikimate Pathway) Anthranilate Anthranilate Chorismate->Anthranilate PKS_NRPs Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) enzymes Anthranilate->PKS_NRPs Quinolone_Intermediate Quinolone Intermediate Lagunamycin_Core This compound Quinoline Core Quinolone_Intermediate->Lagunamycin_Core PKS_NRPs->Quinolone_Intermediate Tailoring Tailoring Enzymes (e.g., Diazo group formation) Lagunamycin_Core->Tailoring This compound This compound Tailoring->this compound

Caption: A hypothetical biosynthetic pathway for the quinoline core of this compound.

Conclusion and Future Perspectives

This compound represents a promising starting point for the development of novel anti-inflammatory agents due to its potent and specific inhibition of 5-lipoxygenase. The information presented in this guide, while based on the available scientific literature, is limited by the lack of access to the full primary research article. Consequently, the experimental protocols provided are generalized and would require optimization for the specific production and purification of this compound.

Future research should focus on several key areas:

  • Total Synthesis: A robust total synthesis of this compound would confirm its structure and provide a route for the generation of analogs for structure-activity relationship (SAR) studies.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the biosynthetic gene cluster for this compound in Streptomyces sp. AA0310 would provide insights into its formation, particularly the unusual diazo group, and could enable biosynthetic engineering approaches for yield improvement and analog generation.

  • Expanded Biological Profiling: A comprehensive evaluation of this compound's biological activity, including its effects on other enzymes in the arachidonic acid cascade, its antimicrobial spectrum, and its cytotoxicity against various cell lines, is necessary to fully understand its therapeutic potential and potential liabilities.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The unique structure and potent biological activity of this compound underscore the continued importance of natural product discovery from microbial sources. Further investigation into this fascinating molecule is warranted and holds the potential to deliver a new class of anti-inflammatory drugs.

References

A Technical Guide to the Investigation of Lagunamycin and Other Novel Polyketides from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the known characteristics of the 5-lipoxygenase inhibitor, Lagunamycin, produced by Streptomyces sp. AA0310. Due to the limited specific literature on this compound, this document also serves as a broader technical guide, presenting established methodologies for the cultivation of Streptomyces, and the isolation, characterization, and bioactivity screening of novel polyketide metabolites.

Introduction: Streptomyces as a Source of Bioactive Polyketides

The genus Streptomyces is a cornerstone of natural product discovery, renowned for its prolific production of a vast array of secondary metabolites with significant therapeutic applications. These filamentous bacteria are the origin of numerous antibiotics, anticancer agents, and immunosuppressants. Among the most important classes of these compounds are the polyketides, which are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). The modular nature of PKSs allows for a remarkable diversity of chemical structures and biological activities.

This compound, a potent 5-lipoxygenase inhibitor, represents a compelling example of a promising but incompletely characterized polyketide from a Streptomyces source. This guide will use this compound as a case study to illustrate a general workflow for the investigation of such novel metabolites, from the producing organism to the evaluation of its biological function.

The Producing Organism: Streptomyces sp. AA0310

This compound is produced by the bacterial strain Streptomyces sp. AA0310.[1] As with many Streptomyces species, the morphological and physiological characteristics of this strain are crucial for optimizing fermentation conditions to maximize the yield of the desired secondary metabolite. While detailed taxonomic data for this specific strain is not widely published, general characteristics of the genus include Gram-positive, filamentous growth, and the formation of aerial mycelia and spores.

This compound: Biological Activity and Quantitative Data

The primary reported biological activity of this compound is the potent inhibition of 5-lipoxygenase (5-LOX).[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The inhibitory activity of this compound against rat 5-lipoxygenase has been quantified, providing a benchmark for its potency.

Compound Target Assay Organism IC50 Value Reference
This compound5-lipoxygenaseRat6.08 µM[1]

Experimental Protocols

The following sections provide detailed, albeit generalized, protocols that can be adapted for the production, isolation, and characterization of this compound and other novel polyketides from Streptomyces.

Fermentation of Streptomyces sp. AA0310

The production of secondary metabolites by Streptomyces is highly dependent on the composition of the fermentation medium and the culture conditions. Optimization of these parameters is a critical step in obtaining sufficient quantities of the compound for further study.

4.1.1. Media Composition

A variety of media can be used for the cultivation of Streptomyces. A typical seed medium for initial growth and a production medium for secondary metabolite synthesis are used.

  • Seed Medium (per liter):

    • Soluble Starch: 20 g

    • Glucose: 10 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 1 g

    • Adjust pH to 7.0-7.2 before sterilization.

  • Production Medium (per liter):

    • Soluble Starch: 30 g

    • Soybean Meal: 15 g

    • Yeast Extract: 4 g

    • NaCl: 2 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • FeSO₄·7H₂O: 0.01 g

    • Adjust pH to 7.0 before sterilization.

4.1.2. Fermentation Protocol

  • Inoculate a 250 mL flask containing 50 mL of seed medium with a spore suspension or a vegetative mycelial scraping of Streptomyces sp. AA0310 from an agar plate.

  • Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Transfer the seed culture (5-10% v/v) to a 2 L flask containing 500 mL of production medium.

  • Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 5-10 days.

  • Monitor the production of this compound periodically by taking small aliquots of the culture broth, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by HPLC or a bioassay.

Isolation and Purification of this compound

The following is a general procedure for the extraction and purification of a polyketide from a Streptomyces fermentation broth.

  • Extraction:

    • Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelial pellet with acetone or methanol, then filter and evaporate the solvent. Resuspend the residue in water and extract with ethyl acetate.

    • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform) and apply it to a silica gel column. Elute the column with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the components based on polarity.

    • Size-Exclusion Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Perform final purification using reversed-phase HPLC (e.g., a C18 column) with a gradient of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid or formic acid.

5-Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase on its substrate, linoleic acid or arachidonic acid.

  • Reagents:

    • 50 mM Phosphate buffer (pH 6.3) or 0.1 M Tris-HCl buffer (pH 7.5).

    • Linoleic acid or arachidonic acid (substrate).

    • 5-Lipoxygenase enzyme solution (e.g., from potato tubers or recombinant human).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • In a quartz cuvette, combine the buffer, enzyme solution, and the test compound at various concentrations.

    • Incubate the mixture at 25°C for 5-10 minutes.

    • Initiate the reaction by adding the substrate (e.g., linoleic acid to a final concentration of 80 µM).

    • Monitor the increase in absorbance at 234 nm for 5-10 minutes using a spectrophotometer. The formation of the conjugated diene hydroperoxide product results in this absorbance increase.

    • Calculate the percentage of inhibition by comparing the rate of the reaction with the test compound to the rate of a control reaction without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the discovery, production, and characterization of a novel secondary metabolite from a Streptomyces strain.

experimental_workflow cluster_discovery Discovery & Production cluster_purification Isolation & Purification cluster_characterization Characterization A Isolation of Streptomyces sp. AA0310 B Fermentation Optimization A->B C Scale-up Production B->C D Extraction from Culture C->D E Column Chromatography D->E F HPLC Purification E->F G Structure Elucidation (NMR, MS) F->G H 5-Lipoxygenase Inhibition Assay F->H I Determination of IC50 H->I

General experimental workflow for natural product discovery.
Hypothetical Regulatory Pathway for Polyketide Synthesis

The biosynthesis of polyketides in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins. While the specific pathway for this compound is unknown, a generalized cascade can be depicted based on well-studied systems like that for geldanamycin. This often involves cluster-situated regulators (CSRs) and global regulators that respond to nutritional and environmental signals.

regulatory_pathway cluster_signals Environmental & Physiological Signals cluster_regulators Regulatory Cascade cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate) Global_Regulator Global Regulator (e.g., PhoP) Nutrient_Limitation->Global_Regulator Growth_Phase Growth Phase Growth_Phase->Global_Regulator CSR_Activator Cluster-Situated Activator (e.g., LAL-family) Global_Regulator->CSR_Activator activates CSR_Repressor Cluster-Situated Repressor (e.g., TetR-family) Global_Regulator->CSR_Repressor represses PKS_Genes This compound Biosynthesis Genes (PKS Cluster) CSR_Activator->PKS_Genes activates transcription CSR_Repressor->PKS_Genes represses transcription This compound This compound PKS_Genes->this compound

Hypothetical regulatory cascade for this compound biosynthesis.

Conclusion and Future Directions

This compound stands out as a natural product with significant potential, primarily due to its potent inhibition of 5-lipoxygenase. However, a comprehensive understanding of this molecule is still in its early stages. The producing strain, Streptomyces sp. AA0310, holds the genetic blueprint for its biosynthesis, which is yet to be elucidated.

Future research should focus on several key areas:

  • Genome Mining: Sequencing the genome of Streptomyces sp. AA0310 to identify the this compound biosynthetic gene cluster. This will provide insights into its polyketide nature and the enzymatic steps involved in its synthesis.

  • Fermentation Optimization: A systematic optimization of the fermentation medium and culture conditions to significantly improve the production yield of this compound.

  • Elucidation of Regulatory Networks: Investigating the specific signaling pathways and regulatory proteins that control the expression of the this compound gene cluster.

  • Pharmacological Evaluation: Expanding the biological characterization of this compound to include in vivo studies and evaluation against other relevant therapeutic targets.

The protocols and workflows outlined in this guide provide a solid foundation for researchers to pursue these and other avenues in the exciting field of natural product discovery from Streptomyces.

References

Lagunamycin: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagunamycin is a naturally occurring compound isolated from Streptomyces sp. AA0310, distinguished by its unique chemical structure and potent biological activity.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action as a 5-lipoxygenase inhibitor, and its known biological effects. Detailed experimental protocols for its isolation and biological evaluation are outlined, based on established methodologies in the field. Furthermore, this document presents a visualization of the arachidonic acid cascade to illustrate the point of intervention of this compound.

Chemical Structure and Physicochemical Properties

This compound possesses a complex chemical architecture. Its systematic IUPAC name is 6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone.[2] The core of the molecule is a quinoline-2,5,7,8-tetrone ring system, which is substituted with a diazo group, a methyl group, and a dimethylheptenyl side chain.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₁N₃O₄PubChem[2]
Molecular Weight 355.4 g/mol PubChem[2]
CAS Number 150693-65-5PubChem[2]
Appearance Not Reported-
Melting Point Not Reported-
Solubility Not Reported-
Canonical SMILES CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)/C(=C/C(C)CC(C)C)/CPubChem[2]
InChI Key PJKDXVRDJPKOHU-JXMROGBWSA-NPubChem[2]

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its potent and specific inhibition of 5-lipoxygenase (5-LOX).[1][3]

Inhibition of 5-Lipoxygenase

This compound exhibits significant inhibitory activity against rat 5-lipoxygenase with an IC₅₀ value of 6.08 µM.[1][3] This inhibition is noteworthy as it occurs without inducing lipid peroxidation, suggesting a specific mechanism of action rather than a general antioxidant effect.[1]

Signaling Pathway: The Arachidonic Acid Cascade

5-Lipoxygenase is a key enzyme in the arachidonic acid cascade, a major signaling pathway involved in inflammation. This enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, this compound effectively blocks the production of these inflammatory molecules.

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by this compound.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ Prostaglandins Prostaglandins (e.g., PGE₂, PGI₂) Arachidonic_Acid->Prostaglandins COX Thromboxanes Thromboxanes (e.g., TXA₂) Arachidonic_Acid->Thromboxanes COX Leukotrienes Leukotrienes (e.g., LTB₄, LTC₄, LTD₄, LTE₄) Arachidonic_Acid->Leukotrienes 5-LOX PLA2 Phospholipase A₂ COX Cyclooxygenases (COX-1, COX-2) LOX 5-Lipoxygenase (5-LOX) Inflammation Inflammation, Allergic Responses Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation This compound This compound This compound->LOX Inhibits

Arachidonic Acid Cascade and this compound's Point of Inhibition.

Experimental Protocols

Disclaimer: The following protocols are generalized methodologies based on standard practices for the isolation and evaluation of natural products. The specific details from the primary publication on this compound were not accessible and therefore these protocols are intended as a guide for researchers.

Fermentation and Isolation of this compound

This protocol outlines a general procedure for the fermentation of a Streptomyces species and the subsequent isolation of a secondary metabolite like this compound.

Isolation_Workflow Inoculation Inoculation of Streptomyces sp. AA0310 in a suitable culture medium Fermentation Fermentation (e.g., 28°C for 7 days with shaking) Inoculation->Fermentation Centrifugation Centrifugation to separate mycelium and supernatant Fermentation->Centrifugation Extraction Extraction of the supernatant with an organic solvent (e.g., ethyl acetate) Centrifugation->Extraction Concentration Concentration of the organic extract under reduced pressure Extraction->Concentration Chromatography Purification by chromatography (e.g., silica gel column, HPLC) Concentration->Chromatography Lagunamycin_pure Pure this compound Chromatography->Lagunamycin_pure

General Workflow for the Isolation of this compound.

Methodology:

  • Inoculation and Fermentation: A seed culture of Streptomyces sp. AA0310 is prepared by inoculating a suitable liquid medium and incubating for 2-3 days at 28°C with shaking. This seed culture is then used to inoculate a larger production culture, which is fermented for 5-7 days under the same conditions.

  • Extraction: The fermentation broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted multiple times with an equal volume of an appropriate organic solvent, such as ethyl acetate.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract is subjected to chromatographic purification. This typically involves initial fractionation on a silica gel column, followed by further purification using high-performance liquid chromatography (HPLC) to yield pure this compound.

5-Lipoxygenase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against 5-lipoxygenase.

Methodology:

  • Enzyme Preparation: A source of 5-lipoxygenase is required, which can be a purified recombinant enzyme or a cell lysate known to contain the enzyme (e.g., from rat basophilic leukemia cells).

  • Assay Reaction: The assay is typically performed in a buffer at a specific pH (e.g., Tris-HCl buffer, pH 7.4). The enzyme is pre-incubated with various concentrations of this compound for a defined period.

  • Initiation and Measurement: The reaction is initiated by the addition of the substrate, arachidonic acid. The activity of 5-lipoxygenase is monitored by measuring the formation of the product, typically by spectrophotometry at 234 nm, which corresponds to the formation of conjugated dienes.

  • IC₅₀ Determination: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a potent inhibitory effect on 5-lipoxygenase. Its ability to modulate the arachidonic acid cascade highlights its potential for further investigation in the context of inflammatory diseases. The methodologies outlined in this guide provide a framework for researchers to conduct further studies on the biological activities and therapeutic potential of this intriguing molecule. Future research should focus on elucidating the detailed mechanism of 5-LOX inhibition, exploring its broader pharmacological profile, and investigating its efficacy in in vivo models of inflammation.

References

A Technical Guide to the Mechanism of Action of Lagunamycin as a 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Leukotrienes are potent pro-inflammatory lipid mediators derived from the metabolic processing of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme. Their role in the pathophysiology of numerous inflammatory diseases, including asthma and allergic rhinitis, has established the 5-LOX pathway as a critical target for therapeutic intervention. Lagunamycin, a natural product isolated from Streptomyces sp. AA0310, has been identified as a direct inhibitor of 5-lipoxygenase. This document provides a comprehensive technical overview of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for inhibitor characterization, and visual representations of the relevant biological and experimental pathways.

The 5-Lipoxygenase Signaling Pathway

The biosynthesis of leukotrienes is initiated when cellular stimulation leads to the release of arachidonic acid (AA) from membrane phospholipids. The enzyme 5-lipoxygenase, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of AA into the unstable epoxide intermediate, Leukotriene A4 (LTA4)[1][2][3]. FLAP, an integral nuclear membrane protein, is essential for the efficient transfer of AA to 5-LOX[2][4]. LTA4 is subsequently metabolized into either Leukotriene B4 (LTB4) by LTA4 hydrolase or into the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through conjugation with glutathione, a reaction catalyzed by LTC4 synthase[1][5]. These end-products are key mediators of inflammatory responses[1][6].

5_Lipoxygenase_Pathway cluster_membrane Cell/Nuclear Membrane cluster_cytosol Cytosol / Perinuclear Region Membrane_Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Phospholipids->AA cPLA2α FLAP FLAP 5LOX 5-Lipoxygenase (5-LOX) AA->5LOX Presented by FLAP LTA4 Leukotriene A4 (LTA4) 5LOX->LTA4 Catalysis LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4_Hydrolase->LTB4 LTC4_Synthase->CysLTs Lagunamycin_MOA AA Arachidonic Acid 5LOX 5-Lipoxygenase AA->5LOX LTA4 Leukotriene A4 5LOX->LTA4 Catalyzes Conversion This compound This compound This compound->5LOX Direct Inhibition Enzyme_Assay_Workflow start Start prep Prepare Reagents: - this compound dilutions - Enzyme, Substrate, Probe start->prep setup Set up 96-well plate: - Add Buffer, Controls, Inhibitor prep->setup add_enzyme Add 5-LOX Enzyme setup->add_enzyme incubate Incubate (10-15 min) add_enzyme->incubate initiate Initiate Reaction: Add Substrate/Probe Mix incubate->initiate measure Kinetic Fluorescence Reading (Ex/Em 500/536 nm) initiate->measure analyze Data Analysis: - Calculate Rates - Determine % Inhibition - Calculate IC50 measure->analyze end_node End analyze->end_node Cellular_Assay_Workflow start Start prep Prepare Leukocyte Suspension start->prep incubate Pre-incubate cells with This compound or Vehicle prep->incubate stimulate Stimulate cells (e.g., Ca2+ Ionophore A23187) incubate->stimulate terminate Terminate Reaction (e.g., place on ice) stimulate->terminate collect Centrifuge and Collect Supernatant terminate->collect quantify Quantify Leukotrienes (e.g., ELISA, LC-MS/MS) collect->quantify analyze Data Analysis: Determine Cellular IC50 quantify->analyze end_node End analyze->end_node FLAP_Binding_Assay_Workflow start Start setup Set up Assay Tubes: - FLAP Membranes - Buffer - this compound / Controls start->setup add_radioligand Add Radiolabeled FLAP Ligand (e.g., [3H]-MK-886) setup->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Measure Radioactivity via Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50/Ki count->analyze end_node End analyze->end_node

References

In-Depth Technical Guide to the Antibacterial Spectrum of Lagunamycin

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of the antibacterial spectrum of Lagunamycin. Extensive searches of publicly available scientific literature and databases have revealed a significant gap in the detailed characterization of this compound's antibacterial properties. While its discovery and primary activity as a 5-lipoxygenase inhibitor have been documented, comprehensive studies detailing its minimum inhibitory concentrations (MICs) against a broad range of bacterial species are not presently available.

Therefore, this document serves a dual purpose. Firstly, it consolidates the limited information available on this compound. Secondly, and more centrally, it provides a comprehensive, generalized framework of the experimental protocols and data presentation standards typically employed in the determination of the antibacterial spectrum of a novel compound, particularly one like this compound, which is a quinone-related compound isolated from a Streptomyces species. This guide is intended to equip researchers with the necessary methodologies to investigate the antibacterial potential of this compound or similar novel natural products.

This compound: Current State of Knowledge

This compound is a novel natural product isolated from the culture broth of Streptomyces sp. AA0310.[1] It has been primarily identified and characterized as a potent inhibitor of the rat 5-lipoxygenase enzyme, with an IC50 of 6.08 microM.[1] While it is classified under MeSH terms that include "Anti-Bacterial Agents," specific data quantifying its antibacterial activity against various pathogens is not detailed in the available literature.[1] The structural class of this compound, being related to quinones, suggests a potential for antibacterial activity, as many quinone derivatives are known to possess such properties.

General Methodology for Determining Antibacterial Spectrum

The following sections outline the standard experimental workflow for characterizing the antibacterial spectrum of a novel compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of the potency of an antibiotic against a specific organism.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • Isolate a single colony of the test bacterium from a fresh agar plate.

    • Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

    • Incubate the culture at the optimal temperature (e.g., 37°C) with shaking until it reaches the mid-logarithmic phase of growth, corresponding to a specific turbidity (typically 0.5 McFarland standard).

    • Dilute the bacterial suspension to the final working concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium and no bacteria).

    • Incubate the plates at the optimal temperature for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader to determine the inhibition of growth.

Data Presentation:

The results of MIC testing are typically presented in a tabular format for clear comparison.

Bacterial StrainGram StainTypeMIC (µg/mL)
Staphylococcus aureusGram-positivePathogenData Not Available
Bacillus subtilisGram-positiveSoil BacteriumData Not Available
Escherichia coliGram-negativePathogen/CommensalData Not Available
Pseudomonas aeruginosaGram-negativeOpportunistic PathogenData Not Available
Enterococcus faecalisGram-positivePathogenData Not Available
Klebsiella pneumoniaeGram-negativePathogenData Not Available
Mycobacterium smegmatisAcid-fastNon-pathogenic modelData Not Available

Note: The table above is a template. As no specific MIC data for this compound is available, the "MIC (µg/mL)" column is populated with "Data Not Available."

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration of a novel compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Analysis cluster_result Result Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Standardized Inoculum Bacterial_Culture->Inoculum_Prep Compound_Stock Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Stock->Serial_Dilution Inoculation Inoculate plate with bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at optimal temperature Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination

Workflow for MIC Determination.

Proposed Mechanism of Action and Signaling Pathways (General for Quinone Antibiotics)

While the specific mechanism of action for this compound is not elucidated, many quinone-containing antibiotics exert their effects through the generation of reactive oxygen species (ROS) and interference with cellular respiration and DNA replication.

Potential Signaling Pathway for Quinone-induced Bacterial Cell Death:

A plausible mechanism involves the redox cycling of the quinone moiety.

  • Cellular Uptake: The quinone compound enters the bacterial cell.

  • Redox Cycling: Intracellular reductases (e.g., NADH dehydrogenase) reduce the quinone to a semiquinone radical.

  • ROS Generation: The semiquinone radical reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide radical (O₂⁻). This cycle repeats, leading to the accumulation of superoxide.

  • Oxidative Stress: Superoxide dismutase converts superoxide to hydrogen peroxide (H₂O₂). In the presence of ferrous ions (Fe²⁺), H₂O₂ can undergo the Fenton reaction to generate highly reactive hydroxyl radicals (•OH).

  • Macromolecular Damage: The generated ROS cause widespread damage to DNA, proteins, and lipids.

  • Cell Death: The accumulation of cellular damage leads to the inhibition of essential cellular processes and ultimately results in bacterial cell death.

Visualization of a Potential Signaling Pathway

The following diagram illustrates the proposed signaling pathway for ROS-mediated bacterial cell death induced by a generic quinone antibiotic.

Quinone_MoA cluster_cell Bacterial Cell Quinone Quinone Compound Semiquinone Semiquinone Radical Quinone->Semiquinone Reduction (Cellular Reductases) Semiquinone->Quinone Oxidation Superoxide O₂⁻ (Superoxide) Semiquinone->Superoxide + O₂ Oxygen O₂ H2O2 H₂O₂ Superoxide->H2O2 SOD Hydroxyl •OH (Hydroxyl Radical) H2O2->Hydroxyl Fenton Reaction (Fe²⁺) Damage DNA, Protein, Lipid Damage Hydroxyl->Damage CellDeath Cell Death Damage->CellDeath

Proposed ROS-mediated cell death by quinones.

Conclusion and Future Directions

The current body of scientific literature does not provide a detailed antibacterial spectrum for this compound. The information and protocols outlined in this guide offer a robust framework for researchers to undertake a thorough investigation of its potential as an antibacterial agent. Future studies should focus on:

  • Broad-spectrum MIC testing: Evaluating this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as atypical bacteria.

  • Mechanism of action studies: Elucidating the precise molecular target(s) of this compound to understand how it exerts its potential antibacterial effects.

  • In vivo efficacy studies: Assessing the therapeutic potential of this compound in animal models of bacterial infection.

Such research is crucial to unlock the full therapeutic potential of this novel natural product.

References

Early Biological Investigations of Lagunamycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamycin, a novel metabolite isolated from Streptomyces sp. AA0310, has been identified as a potent inhibitor of 5-lipoxygenase[1]. This technical guide provides an in-depth summary of the early findings on the biological activity of this compound, with a focus on its 5-lipoxygenase inhibition, and notes on its antibacterial and cytotoxic properties. The information is presented to facilitate further research and development of this compound.

Biological Activity of this compound

5-Lipoxygenase Inhibitory Activity

Early studies demonstrated that this compound is a potent inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators.

Table 1: 5-Lipoxygenase Inhibitory Activity of this compound [1]

CompoundIC50 (µM)
This compound6.08

The half-maximal inhibitory concentration (IC50) of this compound against rat 5-lipoxygenase was determined to be 6.08 µM[1]. This level of potency suggests its potential as a lead compound for the development of anti-inflammatory agents.

Antibacterial and Cytotoxic Activities

While the primary discovery paper highlighted this compound's 5-lipoxygenase inhibitory activity, it also noted its classification as an anti-bacterial agent[1]. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, were not provided in the initial publication. Similarly, detailed cytotoxic activity against specific cancer cell lines has not been extensively reported in early studies. Further research is required to fully characterize these aspects of this compound's biological profile.

Experimental Protocols

5-Lipoxygenase Inhibition Assay (Rat Peritoneal Cavity Cells)

The following is a detailed methodology for the 5-lipoxygenase inhibition assay as described in early studies.

1. Enzyme Preparation:

  • Peritoneal cells are collected from male Wistar rats following intraperitoneal injection of glycogen.

  • The cells are washed and suspended in a phosphate-buffered saline solution.

  • The cell suspension is then sonicated and centrifuged to obtain the cytosolic fraction containing 5-lipoxygenase.

2. Assay Procedure:

  • The reaction mixture contains the enzyme preparation, calcium chloride, and the test compound (this compound) in a buffer solution.

  • The reaction is initiated by the addition of arachidonic acid.

  • The mixture is incubated at 37°C.

  • The reaction is stopped, and the products are extracted.

  • The amount of 5-HETE (5-hydroxyeicosatetraenoic acid), the product of 5-lipoxygenase activity, is quantified using high-performance liquid chromatography (HPLC).

  • The IC50 value is calculated by comparing the amount of 5-HETE produced in the presence of varying concentrations of this compound to a control without the inhibitor.

G cluster_preparation Enzyme Preparation cluster_assay Assay Procedure Rat Wistar Rat Glycogen Glycogen Injection Rat->Glycogen PeritonealCells Peritoneal Cells Glycogen->PeritonealCells Washing Washing & Suspension PeritonealCells->Washing Sonication Sonication & Centrifugation Washing->Sonication Enzyme Cytosolic Fraction (5-Lipoxygenase) Sonication->Enzyme ReactionMixture Reaction Mixture (Enzyme, CaCl2, this compound) Incubation Incubation (37°C) ReactionMixture->Incubation ArachidonicAcid Arachidonic Acid (Substrate) ArachidonicAcid->Incubation Extraction Product Extraction Incubation->Extraction HPLC HPLC Analysis (Quantify 5-HETE) Extraction->HPLC IC50 IC50 Calculation HPLC->IC50

Caption: Workflow for 5-Lipoxygenase Inhibition Assay.

General Protocol for Antibacterial Susceptibility Testing (Agar Dilution Method)

While the specific protocol for this compound is not detailed in early publications, a standard agar dilution method would likely be employed to determine its Minimum Inhibitory Concentration (MIC).

1. Media Preparation:

  • A series of agar plates containing two-fold serial dilutions of this compound are prepared.

  • A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial strains to be tested are cultured in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

3. Inoculation:

  • The standardized bacterial suspensions are inoculated onto the surface of the agar plates.

4. Incubation:

  • The plates are incubated under appropriate conditions (temperature and time) for the specific bacterial strains.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

G MediaPrep Prepare Agar Plates with Serial Dilutions of this compound Inoculation Inoculate Plates MediaPrep->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determine MIC Incubation->MIC

Caption: General Workflow for MIC Determination.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

To assess the cytotoxic potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would typically be used.

1. Cell Seeding:

  • Adherent cells are seeded into 96-well plates and allowed to attach overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of this compound.

  • Control wells (untreated cells) are also included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition:

  • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

5. Solubilization:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

G CellSeeding Seed Cells in 96-well Plate CompoundTreatment Treat with this compound CellSeeding->CompoundTreatment Incubation Incubate CompoundTreatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilization Solubilize Formazan MTT->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: General Workflow for MTT Cytotoxicity Assay.

Signaling Pathways and Logical Relationships

The primary mechanism of action identified in early studies is the inhibition of the 5-lipoxygenase pathway. This pathway is a critical component of the arachidonic acid cascade, which leads to the production of leukotrienes.

G ArachidonicAcid Arachidonic Acid FiveLOX 5-Lipoxygenase ArachidonicAcid->FiveLOX Leukotrienes Leukotrienes FiveLOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->FiveLOX

References

Lagunamycin: A Technical Overview of a Novel 5-Lipoxygenase Inhibitor from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Lagunamycin, a natural product with potential therapeutic applications, intended for researchers, scientists, and drug development professionals. The information presented herein is based on the available scientific literature.

Introduction

This compound is a novel natural product isolated from the fermentation broth of the actinomycete strain Streptomyces sp. AA0310.[1] First reported in 1993, it was identified as a potent inhibitor of the 5-lipoxygenase enzyme.[1][2] Actinomycetes, particularly the genus Streptomyces, are renowned for their ability to produce a vast array of structurally diverse secondary metabolites with a wide range of biological activities, including antimicrobial and anticancer properties.

Chemical Properties and Structure

The chemical structure of this compound was elucidated through various spectroscopic methods. Its molecular formula is C₁₉H₂₁N₃O₄. The IUPAC name for this compound is 6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₄
AppearanceOrange needles
UV (λmax in MeOH)228, 260, 313, 400 nm
SolubilitySoluble in methanol, ethyl acetate, acetone, chloroform, and DMSO; Insoluble in water and n-hexane

Source:[1]

Biological Activity and Mechanism of Action

This compound's primary reported biological activity is the potent and specific inhibition of 5-lipoxygenase (5-LOX).[1][2] The 5-LOX pathway is a critical inflammatory cascade responsible for the biosynthesis of leukotrienes, which are lipid mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.

5-Lipoxygenase Inhibition

This compound exhibits significant inhibitory activity against rat 5-lipoxygenase with a reported IC₅₀ value of 6.08 µM.[1][2] A key characteristic of its inhibitory action is that it does not induce lipid peroxidation, suggesting a specific mechanism of action without causing oxidative side effects.[1]

Table 2: In Vitro Biological Activity of this compound

TargetAssay SystemIC₅₀ (µM)
5-LipoxygenaseRat6.08

Source:[1][2]

Antimicrobial Activity

In addition to its anti-inflammatory potential, this compound has been reported to possess antibacterial properties.[1] However, detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains are not extensively available in the public domain.

Signaling Pathway

The known mechanism of action of this compound involves the direct inhibition of the 5-lipoxygenase enzyme. This intervention blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the biosynthesis of all leukotrienes.

G Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE This compound This compound This compound->Five_LOX Inhibition Leukotrienes Leukotrienes (LTA4, LTB4, etc.) Five_HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Biosynthesis

Detailed information regarding the biosynthetic gene cluster and the enzymatic pathway for this compound production in Streptomyces sp. AA0310 has not been extensively documented in publicly available literature. Generally, the biosynthesis of such complex natural products in Streptomyces involves polyketide synthase (PKS) and/or non-ribosomal peptide synthetase (NRPS) gene clusters.

Experimental Protocols

Fermentation of Streptomyces sp. AA0310**

A generalized workflow for the fermentation process to produce this compound would involve several key stages from strain activation to large-scale fermentation.

G cluster_0 Strain Revival and Seed Culture cluster_1 Production Fermentation cluster_2 Harvesting Cryopreserved_Stock Cryopreserved_Stock Agar_Plate Agar_Plate Cryopreserved_Stock->Agar_Plate Inoculation Seed_Flask_1 Seed_Flask_1 Agar_Plate->Seed_Flask_1 Inoculation Seed_Flask_2 Seed_Flask_2 Seed_Flask_1->Seed_Flask_2 Scaling Up Production_Fermenter Production_Fermenter Seed_Flask_2->Production_Fermenter Inoculation Monitoring Monitor pH, Temp, DO Production_Fermenter->Monitoring Process Control Centrifugation Centrifugation Production_Fermenter->Centrifugation End of Fermentation Supernatant Supernatant Centrifugation->Supernatant Separation Mycelial_Cake Mycelial_Cake Centrifugation->Mycelial_Cake Downstream Processing Downstream Processing Supernatant->Downstream Processing

Caption: General Workflow for Fermentation of Streptomyces.

  • Strain Activation and Seed Culture Development:

    • A cryopreserved vial of Streptomyces sp. AA0310 is thawed and streaked onto a suitable agar medium (e.g., ISP2 agar).

    • Plates are incubated at 28-30°C until sufficient growth and sporulation are observed.

    • A well-isolated colony is used to inoculate a seed flask containing a suitable liquid medium (e.g., Tryptic Soy Broth).

    • The seed culture is incubated on a rotary shaker at 28-30°C for 2-3 days. A second stage seed culture may be prepared to ensure a sufficient inoculum volume for the production fermenter.

  • Production Fermentation:

    • The production fermenter containing a production medium optimized for secondary metabolite production is sterilized.

    • The fermenter is inoculated with the seed culture (typically 5-10% v/v).

    • Fermentation is carried out at 28-30°C with controlled aeration and agitation for 5-7 days. Parameters such as pH, dissolved oxygen, and glucose concentration are monitored.

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and purification of a lipophilic secondary metabolite like this compound from a fermentation broth.

  • Extraction:

    • The fermentation broth is centrifuged to separate the supernatant from the mycelial cake.

    • The supernatant is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate. This is repeated 2-3 times.

    • The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • The crude extract is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions containing the target compound are pooled and further purified using High-Performance Liquid Chromatography (HPLC), typically with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • The purity of the final compound is assessed by HPLC and its structure confirmed by spectroscopic methods (NMR, MS).

5-Lipoxygenase Inhibition Assay

This is a representative protocol for determining the 5-LOX inhibitory activity of a compound.

  • Reagents and Materials:

    • 5-Lipoxygenase enzyme (from rat or human source)

    • Arachidonic acid (substrate)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

    • Spectrophotometer

  • Assay Procedure:

    • The reaction mixture is prepared in a cuvette containing the assay buffer and the 5-LOX enzyme.

    • The test compound at various concentrations is added to the reaction mixture and pre-incubated for a short period (e.g., 5-10 minutes) at room temperature.

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

    • The formation of conjugated dienes (a product of the 5-LOX reaction) is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction (without the inhibitor).

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Future Perspectives

While the initial discovery of this compound highlighted its potential as a specific 5-lipoxygenase inhibitor, a comprehensive understanding of its therapeutic potential requires further investigation. Key areas for future research include:

  • Elucidation of the Biosynthetic Pathway: Genome sequencing of Streptomyces sp. AA0310 and functional characterization of the biosynthetic gene cluster would enable biosynthetic engineering efforts to produce novel analogs with improved activity or pharmacokinetic properties.

  • Comprehensive Biological Profiling: A thorough evaluation of its antimicrobial spectrum (MIC values against a broad panel of pathogens) and its anticancer activity (IC₅₀ values against various cancer cell lines) is warranted.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound is a promising natural product from Streptomyces with a demonstrated potent and specific inhibitory activity against 5-lipoxygenase. Its unique chemical structure and biological activity make it a valuable lead compound for the development of new anti-inflammatory agents. Further research to fully characterize its biological properties and biosynthetic pathway is crucial to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Lagunamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamycin is a novel bioactive compound isolated from the culture broth of Streptomyces sp. AA0310. It is distinguished by its potent and selective inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are lipid mediators involved in inflammatory responses, making 5-LOX an important target for the development of new anti-inflammatory drugs. This compound demonstrates significant inhibitory action on rat 5-lipoxygenase with an IC50 value of 6.08 μM, and notably, it achieves this without inducing lipid peroxidation, suggesting a favorable safety profile.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of its mechanism of action.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized below. These data are critical for its identification, purification, and formulation in research and development settings.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₉H₂₁N₃O₄[2]
Molecular Weight 355.4 g/mol [2]
IUPAC Name 6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone[2]
CAS Number 150693-65-5
Appearance Data not available
Melting Point Data not available
Table 2: Solubility and Spectroscopic Data of this compound
PropertyDetailsReference
Solubility Soluble in various organic solvents. Practically insoluble in water.[3]
UV-Vis Spectrum (λmax) Data not available
¹H NMR Spectrum Data not available
¹³C NMR Spectrum Data not available
Mass Spectrometry Data not available

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound, providing a framework for its production and analysis in a laboratory setting.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces sp. is a multi-step process involving extraction and chromatographic purification.

1. Fermentation:

  • A culture of Streptomyces sp. AA0310 is grown in a suitable production medium (e.g., ISP2 broth) under aerobic conditions.

  • Fermentation is typically carried out in shake flasks or a fermenter at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 200 rpm) for a period sufficient for secondary metabolite production (typically 48-96 hours).

2. Extraction:

  • The fermentation broth is harvested and centrifuged to separate the mycelial biomass from the supernatant.

  • The supernatant, containing the secreted this compound, is extracted with a water-immiscible organic solvent, such as ethyl acetate. The extraction is usually performed multiple times to ensure a high yield.

  • The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to column chromatography using a stationary phase like silica gel.

  • A solvent gradient system (e.g., a step-wise gradient of chloroform and methanol) is used to elute the compounds.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Fractions rich in this compound are pooled, concentrated, and may be subjected to further purification steps, such as preparative HPLC, to obtain the pure compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Streptomyces sp. AA0310 Culture C Incubation (28°C, 200 rpm) A->C B Production Medium B->C D Harvest Broth C->D E Centrifugation D->E F Supernatant E->F G Ethyl Acetate Extraction F->G H Concentration (Rotary Evaporator) G->H I Crude Extract H->I J Silica Gel Column Chromatography I->J K Fraction Collection & Analysis (TLC/HPLC) J->K L Preparative HPLC K->L M Pure this compound L->M G AA Arachidonic Acid LOX5 5-Lipoxygenase AA->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTC4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->LTC4 This compound This compound This compound->Inhibition Inhibition->LOX5

References

The Enigmatic Biosynthesis of Lagunamycin: An Uncharted Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Despite its discovery over three decades ago, the biosynthetic pathway of lagunamycin, a potent 5-lipoxygenase inhibitor, remains largely uncharacterized in the scientific literature. While the producing organism, Streptomyces sp. AA0310, has been identified, the specific genes and enzymatic machinery responsible for the assembly of this complex natural product have yet to be elucidated. This guide provides a comprehensive overview of the current state of knowledge and outlines a putative biosynthetic route based on the molecule's chemical structure and established principles of secondary metabolite synthesis in Streptomyces.

This compound was first isolated from the culture broth of Streptomyces sp. AA0310 and was noted for its significant inhibitory activity against rat 5-lipoxygenase, with an IC50 value of 6.08 microM[1]. The structure of this compound suggests a hybrid biosynthetic origin, likely involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, a common feature in the production of complex secondary metabolites by Streptomyces species.

Proposed Biosynthetic Precursors and Pathway

Based on a structural analysis of this compound, a putative biosynthetic pathway can be hypothesized. The molecule's backbone is likely assembled from common metabolic precursors through the concerted action of a multi-modular enzymatic complex.

Key Structural Components and Their Likely Origins:

  • Polyketide Core: The carbon skeleton of this compound strongly suggests the involvement of a Type I PKS system. These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, in an assembly-line fashion.

  • Amino Acid-Derived Moiety: The presence of nitrogen and specific structural features within the this compound molecule points to the incorporation of an amino acid precursor via an NRPS module. NRPS enzymes are responsible for the activation and tethering of amino acids, followed by their condensation to form peptide bonds.

General Principles of PKS and NRPS Biosynthesis in Streptomyces

Streptomyces are renowned for their ability to produce a vast array of bioactive secondary metabolites using sophisticated enzymatic systems like PKS and NRPS.

  • Polyketide Synthases (PKS): These enzymes are responsible for the biosynthesis of a wide range of natural products, including many clinically important antibiotics and anticancer agents. Type I PKS systems are large, multifunctional proteins organized into modules, with each module responsible for one cycle of polyketide chain elongation.

  • Non-Ribosomal Peptide Synthetases (NRPS): NRPSs synthesize peptides independent of the ribosomal machinery. Similar to PKSs, they are modular in nature, with each module catalyzing the incorporation of a specific amino acid into the growing peptide chain.

The Search for the this compound Biosynthetic Gene Cluster

The genes encoding the biosynthetic machinery for secondary metabolites in Streptomyces are typically clustered together on the chromosome. The identification and characterization of the this compound biosynthetic gene cluster (BGC) would be the definitive step in understanding its formation. This would involve genome sequencing of Streptomyces sp. AA0310 followed by bioinformatic analysis to identify the putative PKS and NRPS genes.

To date, a public record of the sequenced genome of Streptomyces sp. AA0310 or the identified this compound BGC is not available. Consequently, the specific enzymes, their organization, and the genetic regulation of this compound biosynthesis remain unknown.

Quantitative Data and Experimental Protocols: A Knowledge Gap

Due to the uncharacterized nature of the this compound biosynthetic pathway, there is a complete absence of quantitative data in the literature. This includes:

  • Enzyme kinetics

  • Precursor concentrations

  • Product yields from in vitro or in vivo studies

Similarly, detailed experimental protocols for the key experiments related to this compound biosynthesis have not been published. Such protocols would typically include methods for:

  • Gene cloning and expression

  • Protein purification

  • Enzyme assays

  • Metabolite extraction and analysis

Visualizing the Unknown: A Hypothetical Workflow

While a detailed signaling pathway or experimental workflow for this compound biosynthesis cannot be constructed due to the lack of data, a generalized workflow for the discovery and characterization of such a pathway can be conceptualized.

G cluster_0 Discovery and Initial Characterization cluster_1 Elucidation of Biosynthetic Pathway (Hypothetical) Isolation of Streptomyces sp. AA0310 Isolation of Streptomyces sp. AA0310 Fermentation and Isolation of this compound Fermentation and Isolation of this compound Isolation of Streptomyces sp. AA0310->Fermentation and Isolation of this compound Structure Elucidation Structure Elucidation Fermentation and Isolation of this compound->Structure Elucidation Biological Activity Screening Biological Activity Screening Structure Elucidation->Biological Activity Screening Genome Sequencing of Streptomyces sp. AA0310 Genome Sequencing of Streptomyces sp. AA0310 Biological Activity Screening->Genome Sequencing of Streptomyces sp. AA0310 Motivation for Further Study Bioinformatic Analysis (antiSMASH, etc.) Bioinformatic Analysis (antiSMASH, etc.) Genome Sequencing of Streptomyces sp. AA0310->Bioinformatic Analysis (antiSMASH, etc.) Identification of Putative BGC Identification of Putative BGC Bioinformatic Analysis (antiSMASH, etc.)->Identification of Putative BGC Gene Inactivation Studies Gene Inactivation Studies Identification of Putative BGC->Gene Inactivation Studies Heterologous Expression Heterologous Expression Gene Inactivation Studies->Heterologous Expression In Vitro Enzymatic Assays In Vitro Enzymatic Assays Heterologous Expression->In Vitro Enzymatic Assays Characterization of Biosynthetic Intermediates Characterization of Biosynthetic Intermediates In Vitro Enzymatic Assays->Characterization of Biosynthetic Intermediates Full Pathway Reconstruction Full Pathway Reconstruction Characterization of Biosynthetic Intermediates->Full Pathway Reconstruction

A generalized workflow for elucidating the biosynthetic pathway of a natural product like this compound.

Conclusion and Future Directions

The biosynthetic pathway of this compound presents an intriguing puzzle for natural product chemists and molecular biologists. While the structural framework of the molecule provides tantalizing clues about its origins from PKS and NRPS systems, the definitive genetic and biochemical evidence is currently lacking. Future research efforts will undoubtedly focus on the sequencing of the Streptomyces sp. AA0310 genome to uncover the this compound biosynthetic gene cluster. The subsequent functional characterization of the encoded enzymes will not only illuminate the precise steps of this enigmatic pathway but also open avenues for the bioengineering of novel this compound analogs with potentially enhanced therapeutic properties. Until then, the biosynthesis of this potent 5-lipoxygenase inhibitor remains a fascinating and uncharted area of scientific inquiry.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Lagunamycin from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Lagunamycin, a bioactive secondary metabolite, from Streptomyces culture. The methodologies outlined herein are based on established principles for the isolation of antibiotics from actinomycetes and are intended to serve as a comprehensive guide for researchers in natural product discovery and drug development. The protocol covers fermentation, solvent extraction, and chromatographic purification steps. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided to visualize the experimental process.

Introduction

Streptomyces are a rich source of diverse bioactive secondary metabolites, including many clinically important antibiotics.[1] this compound, discovered from a Streptomyces strain isolated from Philippine soil, is one such compound with potential therapeutic applications.[2] The isolation and purification of these natural products is a critical first step in the drug discovery pipeline, enabling structural elucidation, bioactivity screening, and further development. This protocol details a generalized yet robust methodology for the isolation of this compound from Streptomyces fermentation broth.

Data Summary

The following tables provide a summary of typical quantitative parameters involved in the isolation process. These values are indicative and may require optimization based on the specific Streptomyces strain and culture conditions.

Table 1: Fermentation and Extraction Parameters

ParameterValue/RangeNotes
Culture Volume1.5 LStarting volume for laboratory-scale extraction.[3]
Extraction Solventn-Butanol or Ethyl AcetateBoth are effective for extracting secondary metabolites from Streptomyces.[3][4]
Solvent to Broth Ratio1:1 (v/v)Ensures efficient extraction of the target compound.[3]
Extraction Time2 hoursAdequate time for partitioning of the compound into the organic phase.[3]
Centrifugation Speed9000 rpmFor efficient separation of the organic phase from the aqueous phase and cell debris.[3]
Centrifugation Time20 minSufficient time for clear phase separation.[3]

Table 2: Chromatographic Purification Parameters

ParameterValue/RangeNotes
Silica Gel Column Chromatography
Stationary PhaseSilica Gel (60-120 mesh)Standard stationary phase for initial purification.[4]
Mobile Phase GradientChloroform-Methanol (e.g., 99.5:0.5 to 9:1)A gradient of increasing polarity is used to elute compounds with different polarities.[4]
Fraction Volume10 mLCollection of small fractions allows for better separation and analysis.[4]
High-Performance Liquid Chromatography (HPLC)
Column TypeReversed-phase (e.g., C8 or C18)Commonly used for the purification of antibiotics.[5][6]
Mobile PhaseAcetonitrile:Water or Methanol:WaterThe specific ratio and use of modifiers (e.g., acetic acid) will require optimization.[7]
Detection WavelengthUV (e.g., 295 nm or 330 nm)Dependent on the chromophore of this compound.[7]

Experimental Protocols

Fermentation of Streptomyces sp.

This protocol describes the cultivation of a this compound-producing Streptomyces strain.

Materials:

  • This compound-producing Streptomyces sp. strain

  • Seed culture medium (e.g., Tryptone Soya Broth)[8]

  • Production medium (e.g., Starch Casein Nitrate Broth or a custom medium)[7][9]

  • Shaker incubator

  • Sterile baffled flasks

Procedure:

  • Seed Culture Preparation: Inoculate a loopful of Streptomyces spores or mycelia from a slant into a 250 mL baffled flask containing 50 mL of seed culture medium.[10]

  • Incubate the seed culture at 28-30°C for 48 hours on a rotary shaker at 200-250 rpm.[10][11]

  • Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.[3]

  • Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm.[3][11] Monitor the production of this compound by testing the antimicrobial activity of the culture broth at regular intervals.[8]

Extraction of this compound

This protocol details the extraction of the crude this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • n-Butanol or Ethyl Acetate

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator

Procedure:

  • After the fermentation period (5-7 days), harvest the culture broth.

  • Separate the mycelium from the broth by centrifugation at 10,000 x g for 20 minutes.[9] The supernatant contains the secreted this compound.

  • Transfer the supernatant to a separating funnel.

  • Add an equal volume of n-butanol or ethyl acetate to the supernatant (1:1 v/v).[3]

  • Shake the mixture vigorously for 2 hours to allow for the extraction of this compound into the organic phase.[3]

  • Allow the layers to separate. If an emulsion forms, centrifuge the mixture at 9000 rpm for 20 minutes to break the emulsion.[3]

  • Collect the organic phase (top layer for ethyl acetate, top or bottom layer for butanol depending on the aqueous phase density).

  • Repeat the extraction of the aqueous phase with the same solvent to maximize the yield.

  • Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at 45°C to obtain the oily crude extract.[3]

Purification of this compound

This protocol describes a two-step purification process using silica gel column chromatography followed by HPLC.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Chloroform, Methanol, Acetonitrile, HPLC-grade water

  • Thin Layer Chromatography (TLC) plates

  • HPLC system with a reversed-phase column (C8 or C18) and UV detector

  • Fraction collector

  • Vials for fraction collection

Procedure: Step 1: Silica Gel Column Chromatography

  • Dissolve the crude extract in a minimal amount of chloroform.

  • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Carefully load the dissolved crude extract onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., from 99.5:0.5 to 9:1 chloroform:methanol).[4]

  • Collect fractions of a defined volume (e.g., 10 mL) using a fraction collector.[4]

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show a similar TLC profile and exhibit the desired bioactivity.

  • Evaporate the solvent from the pooled active fractions to obtain a semi-purified extract.

Step 2: High-Performance Liquid Chromatography (HPLC)

  • Dissolve the semi-purified extract in the HPLC mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample into the HPLC system equipped with a reversed-phase column.

  • Elute the column with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions will need to be optimized.

  • Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by re-injecting it into the HPLC.

  • Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow

Lagunamycin_Isolation_Workflow Fermentation 1. Fermentation of Streptomyces sp. Harvesting 2. Harvest Culture Broth Fermentation->Harvesting Centrifugation 3. Centrifugation (10,000 x g, 20 min) Harvesting->Centrifugation Supernatant Supernatant (Contains this compound) Centrifugation->Supernatant Mycelia Mycelial Pellet (Discard) Centrifugation->Mycelia Extraction 4. Solvent Extraction (n-Butanol or Ethyl Acetate, 1:1 v/v) Supernatant->Extraction PhaseSeparation 5. Phase Separation Extraction->PhaseSeparation OrganicPhase Organic Phase PhaseSeparation->OrganicPhase AqueousPhase Aqueous Phase (Re-extract or Discard) PhaseSeparation->AqueousPhase Concentration 6. Concentration (Rotary Evaporator) OrganicPhase->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract SilicaGel 7. Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractionation 8. Fraction Collection & TLC Analysis SilicaGel->Fractionation ActiveFractions Pooled Active Fractions Fractionation->ActiveFractions HPLC 9. HPLC Purification ActiveFractions->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Lagunamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the purification of Lagunamycin, a potent 5-lipoxygenase inhibitor, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to facilitate the isolation of this compound from complex biological matrices, such as fermentation broths of Streptomyces sp., for research and drug development purposes.

Introduction to this compound and its Purification

This compound is a novel antibiotic belonging to the quinone class of compounds, isolated from the culture broth of Streptomyces sp. AA0310.[1] It has garnered significant interest due to its potent inhibitory activity against 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. This biological activity makes this compound a promising candidate for the development of new anti-inflammatory drugs.

The purification of this compound from its natural source is a critical step in its characterization and further development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound, offering high resolution and reproducibility.[2] This application note details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar compounds like quinone antibiotics.

Experimental Protocols

Extraction of this compound from Streptomyces sp. Culture

This protocol describes the initial extraction of this compound from the fermentation broth of Streptomyces sp.

Materials:

  • Fermentation broth of Streptomyces sp. producing this compound

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Filtration apparatus with 0.45 µm filter

Procedure:

  • Centrifuge the Streptomyces sp. culture broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Decant the supernatant and collect it in a separating funnel.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Shake vigorously for 10 minutes and allow the layers to separate.

  • Collect the organic (ethyl acetate) layer. Repeat the extraction process two more times to ensure complete recovery of this compound.

  • Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be stored at -20°C until further purification.

Analytical HPLC Method Development

Prior to preparative purification, it is essential to develop an analytical HPLC method to determine the retention time of this compound and to assess the purity of the crude extract.

Instrumentation and Conditions: A standard analytical HPLC system equipped with a UV-Vis detector is suitable for this purpose.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 280 nm
Injection Volume 10 µL
Column Temperature 25°C

Procedure:

  • Dissolve a small amount of the crude extract in the initial mobile phase composition (e.g., 90% A, 10% B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the HPLC system and run the gradient program.

  • Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum. The quinone moiety in this compound is expected to have a characteristic absorbance around 280 nm.

Preparative HPLC Purification of this compound

This protocol outlines the scale-up of the analytical method for the purification of larger quantities of this compound.

Instrumentation and Conditions: A preparative HPLC system with a fraction collector is required.

ParameterRecommended Condition
Column C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized based on the analytical run (e.g., a shallower gradient around the elution time of this compound)
Flow Rate 15-20 mL/min (adjust based on column dimensions)
Detection UV-Vis at 280 nm
Injection Volume 1-5 mL (depending on the concentration of the crude extract)
Column Temperature Ambient

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of mobile phase A and B).

  • Filter the concentrated extract through a 0.45 µm filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions corresponding to the this compound peak as determined by the UV detector.

  • Analyze the collected fractions for purity using the analytical HPLC method described in section 2.2.

  • Pool the pure fractions containing this compound.

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC purification of this compound.

ParameterAnalytical HPLCPreparative HPLC
Column Dimensions 4.6 x 250 mm21.2 x 250 mm
Particle Size 5 µm10 µm
Flow Rate 1.0 mL/min18 mL/min
Typical Injection Volume 10 µL2 mL
Expected Purity >95% (for analytical standard)>98%
Expected Recovery N/A>80% (from crude extract)

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Lagunamycin_Purification_Workflow Fermentation Streptomyces sp. Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Drying Drying & Concentration Extraction->Drying Crude_Extract Crude this compound Extract Drying->Crude_Extract Analytical_HPLC Analytical HPLC (Method Development) Crude_Extract->Analytical_HPLC Optimization Preparative_HPLC Preparative HPLC (Purification) Crude_Extract->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling If pure Final_Product Pure this compound (>98%) Pooling->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Inhibition by this compound

The diagram below depicts the simplified arachidonic acid cascade and the point of inhibition by this compound.

Lagunamycin_MOA Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Leukotrienes Leukotrienes (Inflammatory Mediators) LOX5->Leukotrienes This compound This compound This compound->LOX5

Caption: Inhibition of 5-Lipoxygenase by this compound.

References

Assaying the 5-Lipoxygenase Inhibitory Activity of Lagunamycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lagunamycin, a novel inhibitor of 5-lipoxygenase (5-LOX), and detail the protocols for assessing its inhibitory activity. This document is intended for professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the therapeutic potential of 5-LOX inhibitors.

This compound, isolated from the culture broth of Streptomyces sp. AA0310, has been identified as a potent inhibitor of 5-lipoxygenase.[1] The 5-LOX pathway is a critical inflammatory cascade responsible for the production of leukotrienes, which are lipid mediators implicated in a variety of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases. The inhibition of this pathway is a key strategy in the development of novel anti-inflammatory therapeutics.

Data Presentation

The inhibitory activity of this compound against 5-lipoxygenase is summarized in the table below. This quantitative data provides a benchmark for its potency and is essential for comparative studies and further drug development efforts.

CompoundTarget EnzymeIC50 ValueSource Organism for EnzymeReference
This compound5-Lipoxygenase6.08 µMRat[1]

Signaling Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. The enzyme 5-LOX, in conjunction with its activating protein (FLAP), catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is then further metabolized to leukotriene A4 (LTA4), a pivotal precursor for the synthesis of other leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and vascular permeability.

five_LOX_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->five_LOX Substrate five_HPETE 5-HPETE five_LOX->five_HPETE Catalysis FLAP 5-LOX Activating Protein (FLAP) FLAP->five_LOX Activation LTA4 Leukotriene A4 (LTA4) five_HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) (Chemotaxis) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl-Leukotrienes (Bronchoconstriction, Vascular Permeability) LTC4->CysLTs LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLTs LTE4->CysLTs experimental_workflow start Start enzyme_prep Prepare 5-LOX Enzyme Solution start->enzyme_prep compound_prep Prepare this compound Dilutions start->compound_prep reaction_setup Set up Reaction Mixture (Buffer, Enzyme, this compound/Vehicle) enzyme_prep->reaction_setup compound_prep->reaction_setup pre_incubation Pre-incubate reaction_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate (Arachidonic Acid) pre_incubation->reaction_initiation incubation Incubate at Controlled Temperature reaction_initiation->incubation detection Measure Product Formation (e.g., Spectrophotometry at 234 nm) incubation->detection data_analysis Calculate % Inhibition and IC50 detection->data_analysis end End data_analysis->end

References

Application Note: In Vitro Antibacterial Susceptibility Testing of Lagunamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamycin is a novel compound isolated from the culture broth of Streptomyces sp. AA0310.[1] While initially identified as a 5-lipoxygenase inhibitor, it has also demonstrated antibacterial properties.[1] This application note provides detailed protocols for determining the in vitro antibacterial susceptibility of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Understanding these parameters is a critical first step in the evaluation of a new antimicrobial agent.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5] These assays are fundamental in drug discovery and serve as a quantitative measure of a compound's antibacterial potency.

Data Presentation

The following tables present hypothetical data for the antibacterial susceptibility of this compound against common Gram-positive and Gram-negative bacteria. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292138
Enterococcus faecalis2921216
Streptococcus pneumoniae496194
Escherichia coli2592232
Pseudomonas aeruginosa2785364
Klebsiella pneumoniae70060332

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Selected Bacterial Strains.

Bacterial StrainATCC NumberMBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213162Bactericidal
Enterococcus faecalis29212644Bactericidal
Streptococcus pneumoniae4961982Bactericidal
Escherichia coli25922>128>4Bacteriostatic
Pseudomonas aeruginosa27853>128>2Bacteriostatic
Klebsiella pneumoniae7006031284Bactericidal

Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 is considered bacteriostatic.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains)

  • Tryptic Soy Agar (TSA) plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

b. Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh 18-24 hour culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of the desired rows.

    • Add 100 µL of the this compound working solution (e.g., 128 µg/mL, which is 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria). Add 50 µL of CAMHB to well 11.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Determination of Minimum Bactericidal Concentration (MBC)

a. Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

  • Incubator (35 ± 2°C)

b. Protocol:

  • Subculturing:

    • From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Aliquot 10 µL from each of these wells and spot-plate onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Count the number of colonies (CFU) on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination bacterial_culture Bacterial Culture (18-24h) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5 x 10^5 CFU/mL) mcfarland->inoculum inoculate_plate Inoculate Plate with Bacterial Suspension inoculum->inoculate_plate lagunamycin_dilution Serial Dilution of This compound in 96-well Plate lagunamycin_dilution->inoculate_plate incubate_mic Incubate at 35°C for 16-20h inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from MIC wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates at 35°C for 18-24h subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

hypothetical_moa cluster_bacterium Bacterial Cell ribosome 70S Ribosome protein Functional Proteins ribosome->protein Protein Synthesis (Translation) no_protein Non-functional or Truncated Proteins ribosome->no_protein Inhibition of Protein Synthesis cell_death Bacterial Cell Death no_protein->cell_death This compound This compound This compound->ribosome Binds to Ribosome (e.g., 50S subunit)

Caption: Hypothetical Mechanism of Action for this compound.

References

Application Notes and Protocols for the Study of Lagunamides in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Lagunamycin," a known 5-lipoxygenase inhibitor, did not yield significant data regarding its application in cancer cell line studies. The available scientific literature extensively covers a distinct class of potent cytotoxic compounds named Lagunamides . This document, therefore, focuses on the application of Lagunamide A and D , cytotoxic cyclic depsipeptides, in cancer research, drawing upon published data for these specific molecules. Researchers should not extrapolate these findings to this compound without independent verification.

Introduction to Lagunamides

Lagunamides are cyclic depsipeptides isolated from marine cyanobacteria that have demonstrated potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[1] These compounds are structurally related to the aurilide class of molecules, which are known for their exquisite anticancer activities.[1] The primary mechanism of action for Lagunamides appears to be the induction of mitochondrial-mediated apoptosis.[1][2]

Data Presentation: Cytotoxicity of Lagunamides

The following tables summarize the reported 50% inhibitory concentration (IC50) values for Lagunamide A and Lagunamide D in various cancer cell lines.

Table 1: IC50 Values of Lagunamide A in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
P388Murine Leukemia1.6
HCT8Human Colon Carcinoma1.8
A549Human Lung Carcinoma3.2
PC3Human Prostate Carcinoma6.4
SK-OV3Human Ovarian Carcinoma4.5

Data sourced from biochemical studies of Lagunamides by Matthew et al.[1]

Table 2: IC50 Values of Lagunamide D in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Human Colon Carcinoma5.1
A549Human Lung Adenocarcinoma7.1

Data sourced from studies by Tinacba et al.[3]

Signaling Pathways and Mechanism of Action

Lagunamides are suggested to exert their cytotoxic effects primarily through the induction of the intrinsic, or mitochondrial-mediated, pathway of apoptosis.[1][2] This is supported by morphological changes observed in treated cells, such as cell shrinkage and membrane blebbing.[1]

Studies on the structurally related aurilide class of molecules have shown that they can bind to prohibitin 1 (PHB1) in the mitochondria. This interaction leads to the activation of OPA1 processing, which in turn induces mitochondrial dysfunction and apoptosis.[4][5] It is hypothesized that Lagunamides may share a similar mechanism of action. Further investigation into the specific molecular targets of Lagunamides is ongoing.

A proposed signaling pathway for Lagunamide-induced apoptosis is depicted below:

Lagunamide_Apoptosis_Pathway Lagunamide Lagunamide Mitochondrion Mitochondrion Lagunamide->Mitochondrion Enters cell and targets mitochondrion PHB1 Prohibitin 1 (PHB1) Lagunamide->PHB1 Binds to Mitochondrion->PHB1 OPA1 OPA1 Processing PHB1->OPA1 Activates MMP_Loss Loss of Mitochondrial Membrane Potential OPA1->MMP_Loss Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by Lagunamides.

Experimental Workflow

A typical workflow for investigating the effects of Lagunamides on a cancer cell line would involve initial cytotoxicity screening followed by mechanistic studies to confirm apoptosis and elucidate the signaling pathways involved.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Studies Cell_Culture 1. Culture Cancer Cell Line Drug_Treatment_IC50 2. Treat with series of Lagunamide concentrations Cell_Culture->Drug_Treatment_IC50 MTT_Assay 3. Perform MTT Assay for Cell Viability Drug_Treatment_IC50->MTT_Assay IC50_Calc 4. Calculate IC50 Value MTT_Assay->IC50_Calc Drug_Treatment_Apoptosis 5. Treat cells with Lagunamide (at IC50 and other concentrations) IC50_Calc->Drug_Treatment_Apoptosis Annexin_V 6a. Annexin V/PI Staining (Flow Cytometry) Drug_Treatment_Apoptosis->Annexin_V Morphology 6b. Morphological Analysis (Microscopy) Drug_Treatment_Apoptosis->Morphology Drug_Treatment_Mechanism 7. Treat cells with Lagunamide Drug_Treatment_Apoptosis->Drug_Treatment_Mechanism Caspase_Assay 8a. Caspase-3/7, -9 Activity Assays Drug_Treatment_Mechanism->Caspase_Assay Western_Blot 8b. Western Blot for Apoptotic Proteins (Bcl-2 family, Cytochrome c) Drug_Treatment_Mechanism->Western_Blot MMP_Assay 8c. Mitochondrial Membrane Potential Assay Drug_Treatment_Mechanism->MMP_Assay

Caption: General experimental workflow for studying Lagunamides in cancer cells.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the IC50 value of a Lagunamide in a given cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Lagunamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the Lagunamide stock solution in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the diluted Lagunamide solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Lagunamide concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with the desired concentration of Lagunamide for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[10]

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[10]

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of key executioner caspases, Caspase-3 and -7, which are activated during apoptosis.

Materials:

  • Treated and control cells

  • Caspase-3/7 activity assay kit (containing a fluorogenic substrate like DEVD-AMC)

  • Cell lysis buffer

  • 96-well black, clear-bottom plate

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat cells as required.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Collect the supernatant (cytosolic extract).

  • Assay Reaction:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well black plate, add 50 µg of protein from each lysate to separate wells.

    • Prepare a reaction mix containing the assay buffer and the Caspase-3/7 substrate (e.g., DEVD-AMC) according to the kit manufacturer's instructions.

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Fluorescence Measurement:

    • Measure the fluorescence using a fluorometric plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.[13]

  • Data Analysis:

    • Quantify the caspase activity based on a standard curve generated with a known concentration of the fluorophore (e.g., AMC).

    • Express the results as relative fluorescence units or as fold-change compared to the control.

References

Application Notes and Protocols for Lagunamycin in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamycin is a novel compound identified as a potent inhibitor of 5-lipoxygenase (5-LOX)[1]. The 5-LOX pathway is a critical contributor to the production of leukotrienes, which are lipid mediators that play a significant role in the pathophysiology of various inflammatory diseases. By inhibiting this enzyme, this compound presents a promising avenue for the development of new anti-inflammatory therapeutics. These application notes provide a framework for investigating the anti-inflammatory potential of this compound in relevant in vitro and in vivo models. While specific data on this compound's effects on key inflammatory signaling pathways and mediator production is currently limited, the following protocols and conceptual frameworks are based on established methodologies for characterizing novel anti-inflammatory agents.

Quantitative Data Summary

The primary reported quantitative measure of this compound's bioactivity is its inhibitory concentration against 5-lipoxygenase.

Target Reported Activity Source
Rat 5-LipoxygenaseIC50: 6.08 µM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further research is required to determine this compound's efficacy in cellular and animal models of inflammation, including its effects on cytokine production and the expression of inflammatory enzymes.

Key Signaling Pathways in Inflammation

The following diagrams illustrate key signaling pathways commonly implicated in inflammatory responses. The precise effects of this compound on these pathways have yet to be fully elucidated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Recognition MyD88 MyD88 TLR4->MyD88 2. Adaptor Protein Recruitment IKK IKK MyD88->IKK 3. Kinase Activation IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB 4. Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 6. Nuclear Translocation IkB_NFkB->NFkB 5. IκBα Degradation This compound This compound (Hypothesized Target) This compound->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA 7. DNA Binding Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines 8. Gene Transcription

Caption: Hypothesized NF-κB Signaling Pathway Inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 This compound This compound (Hypothesized Target) This compound->MAPKKK Potential Inhibition DNA DNA AP1->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines

Caption: Potential MAPK Signaling Pathway Modulation.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol outlines the steps to assess the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in 24-well or 96-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

3. Induction of Inflammation:

  • Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 18-24 hours). Include an unstimulated control group.

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Prostaglandin E2 (PGE2) Production: Measure PGE2 levels in the supernatant by ELISA.

5. Analysis of Protein Expression (Western Blot):

  • Lyse the cells and determine protein concentration.

  • Perform Western blot analysis to assess the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • To investigate the mechanism of action, analyze the phosphorylation status of key signaling proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) pathways.

6. Cell Viability Assay:

  • Perform an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

G cluster_0 Analysis A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with this compound (various concentrations) A->B C 3. Stimulate with LPS B->C I MTT Assay: Cell Viability B->I D 4. Incubate (18-24h) C->D E 5. Collect Supernatant & Lyse Cells D->E F ELISA: TNF-α, IL-6, IL-1β, PGE2 E->F G Griess Assay: Nitric Oxide (NO) E->G H Western Blot: iNOS, COX-2, p-p65, p-p38 E->H

Caption: In Vitro Anti-inflammatory Assay Workflow.

Protocol 2: LPS-Induced Systemic Inflammation in Mice (Conceptual Framework)

This protocol provides a general outline for an in vivo study. Specific parameters such as animal strain, dosage, and timing should be optimized in pilot studies.

1. Animals:

  • Use a suitable mouse strain (e.g., C57BL/6 or BALB/c). Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline).

  • Group 2: LPS only.

  • Group 3: LPS + this compound (low dose).

  • Group 4: LPS + this compound (high dose).

  • Group 5: LPS + Dexamethasone (positive control).

3. Dosing and Administration:

  • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses 1-2 hours prior to LPS challenge.

4. Induction of Systemic Inflammation:

  • Induce systemic inflammation by intraperitoneal injection of a non-lethal dose of LPS (e.g., 1-5 mg/kg).

5. Sample Collection:

  • At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Euthanize the animals and harvest relevant organs (e.g., lungs, liver, spleen) for further analysis.

6. Analysis:

  • Serum Cytokine Levels: Measure the levels of TNF-α, IL-6, and other relevant cytokines in the serum using ELISA or a multiplex bead array.

  • Organ Histopathology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue inflammation and damage.

  • Gene Expression Analysis (qPCR): Extract RNA from tissues to quantify the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Nos2, Ptgs2).

Conclusion

This compound's established activity as a 5-lipoxygenase inhibitor makes it a compelling candidate for further investigation as an anti-inflammatory agent. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its efficacy and mechanism of action in preclinical models of inflammation. Future studies should aim to elucidate its effects on key inflammatory pathways, such as NF-κB and MAPK, and to establish its therapeutic potential in a range of inflammatory disease models.

References

Application Notes and Protocols for Evaluating Lagunamycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamycin is a novel compound isolated from the culture broth of Streptomyces sp. AA0310. It has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), with an IC50 value of 6.08 µM in rat 5-lipoxygenase assays.[1] The 5-lipoxygenase pathway is a critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. There is growing evidence that the 5-LOX pathway is also implicated in the progression of several types of cancer, making its inhibitors, such as this compound, promising candidates for anticancer drug development.

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in cancer cell lines. The described assays will enable researchers to assess its cytotoxic and anti-proliferative effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Data Presentation

Table 1: Cytotoxicity of a 5-Lipoxygenase Inhibitor on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.3
PC-3Prostate Cancer18.9 ± 2.1
HCT116Colon Cancer22.1 ± 2.5

Table 2: Induction of Apoptosis by a 5-Lipoxygenase Inhibitor in MCF-7 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
Vehicle Control03.5 ± 0.51.2 ± 0.3
5-LOX Inhibitor1015.8 ± 1.22.5 ± 0.4
5-LOX Inhibitor2035.2 ± 2.54.8 ± 0.6
5-LOX Inhibitor4055.7 ± 3.18.9 ± 1.1

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with a 5-Lipoxygenase Inhibitor for 24 hours

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control060.5 ± 3.225.1 ± 1.814.4 ± 1.5
5-LOX Inhibitor1070.2 ± 2.818.5 ± 1.511.3 ± 1.2
5-LOX Inhibitor2078.9 ± 3.512.3 ± 1.18.8 ± 0.9

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution in the different phases of the cell cycle by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

G cluster_0 5-Lipoxygenase Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes This compound This compound This compound->5-LOX Proliferation & Survival Proliferation & Survival Leukotrienes->Proliferation & Survival

Caption: this compound inhibits the 5-Lipoxygenase (5-LOX) enzyme.

G cluster_1 Apoptosis Induction Pathway This compound This compound 5-LOX Inhibition 5-LOX Inhibition This compound->5-LOX Inhibition Intrinsic Pathway Intrinsic Pathway 5-LOX Inhibition->Intrinsic Pathway Caspase Activation Caspase Activation Intrinsic Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Postulated apoptosis induction pathway of this compound.

G cluster_2 Experimental Workflow for Efficacy Testing Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Cell Cycle Assay Cell Cycle Assay This compound Treatment->Cell Cycle Assay Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Assay->Data Analysis

Caption: Workflow for evaluating this compound's cellular effects.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of Lagunamycin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamycin is a novel compound identified as a potent 5-lipoxygenase inhibitor.[1] This characteristic suggests its potential as an anti-inflammatory agent, as the 5-lipoxygenase pathway is crucial in the synthesis of leukotrienes, which are key mediators of inflammation. These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound using well-established preclinical animal models. The protocols are designed to be comprehensive and adaptable for screening and mechanistic studies.

Inflammation is a complex biological response to harmful stimuli, and various animal models have been developed to mimic different aspects of this process.[2][3][4][5] The selection of an appropriate model is critical for the preclinical evaluation of anti-inflammatory drug candidates.[3] This document outlines protocols for three widely used models: Carrageenan-Induced Paw Edema for acute inflammation, Lipopolysaccharide (LPS)-Induced Endotoxemia for systemic inflammation, and Dextran Sodium Sulfate (DSS)-Induced Colitis for chronic organ-specific inflammation.

Key Signaling Pathway: 5-Lipoxygenase and the Leukotriene Synthesis Pathway

The primary proposed mechanism of action for this compound is the inhibition of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a critical component of the inflammatory cascade. It is responsible for the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, this compound is hypothesized to reduce the production of these pro-inflammatory molecules, thereby ameliorating inflammation.

five_LOX_pathway Leukotriene Synthesis Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli (e.g., cell damage) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid five_lox 5-Lipoxygenase (5-LOX) arachidonic_acid->five_lox ltb4 Leukotriene B4 (LTB4) five_lox->ltb4 cyslt Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) five_lox->cyslt inflammation Inflammation (Chemotaxis, Vascular Permeability, Bronchoconstriction) ltb4->inflammation cyslt->inflammation This compound This compound This compound->five_lox Inhibition carrageenan_workflow Carrageenan-Induced Paw Edema Workflow animal_prep Animal Acclimatization (e.g., Wistar rats or C57BL/6 mice) grouping Grouping (Vehicle, this compound, Positive Control) animal_prep->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Administer this compound or Controls (e.g., oral gavage) baseline->treatment induction Induce Inflammation (Subplantar injection of 1% Carrageenan) treatment->induction ~1 hour pre-treatment measurement Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis lps_workflow LPS-Induced Endotoxemia Workflow animal_prep Animal Acclimatization (e.g., C57BL/6 mice) grouping Grouping (Vehicle, this compound, Positive Control) animal_prep->grouping treatment Administer this compound or Controls (e.g., intraperitoneal or oral) grouping->treatment induction Induce Endotoxemia (Intraperitoneal injection of LPS) treatment->induction ~1 hour pre-treatment monitoring Monitor Clinical Signs (e.g., body temperature, lethargy) induction->monitoring sampling Collect Blood and Tissues (e.g., at 2, 6, 24 hours post-LPS) induction->sampling analysis Analyze Inflammatory Markers (e.g., TNF-α, IL-6, IL-1β in plasma) sampling->analysis dss_workflow DSS-Induced Colitis Workflow animal_prep Animal Acclimatization (e.g., C57BL/6 mice) grouping Grouping (Control, DSS + Vehicle, DSS + this compound) animal_prep->grouping induction Induce Colitis (2-3% DSS in drinking water for 7 days) grouping->induction treatment Daily Treatment (Administer this compound or Vehicle orally) induction->treatment monitoring Daily Monitoring (Body weight, stool consistency, rectal bleeding) treatment->monitoring endpoint Endpoint Analysis (Day 8-10) (Colon length, histology, MPO activity) monitoring->endpoint

References

Application Notes & Protocols for Measuring the Cytotoxic Effects of Lagunamycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing the cytotoxic effects of Lagunamycin on various cancer cell lines and its precise mechanism of action are limited. The information provided herein is based on general methodologies for assessing the cytotoxicity of novel compounds and the known activity of related classes of molecules. The protocols and data presented are intended to serve as a comprehensive guide for designing and executing experiments to evaluate the cytotoxic potential of this compound.

Introduction to this compound and Cytotoxicity

This compound is a natural product isolated from Streptomyces sp. AA0310, initially identified as a potent inhibitor of 5-lipoxygenase (5-LO) with an IC50 value of 6.08 µM[1]. While its primary characterization is as a 5-LO inhibitor, many natural products from Streptomyces species exhibit cytotoxic activities against cancer cells[2][3][4][5]. The cytotoxic potential of 5-LO inhibitors has also been a subject of investigation, with some demonstrating anti-proliferative and cytotoxic effects in tumor cells[6][7][8][9][10]. Therefore, a thorough evaluation of this compound's cytotoxic effects is a critical step in assessing its potential as an anticancer agent.

This document provides detailed protocols for a panel of standard in vitro assays to determine the cytotoxic and apoptotic effects of this compound. It also explores potential signaling pathways that may be involved in its mechanism of action, providing a framework for further investigation.

Measuring Cell Viability and Cytotoxicity

Several assays can be employed to measure the effect of this compound on cell viability. These assays are typically colorimetric, fluorometric, or luminescent and measure parameters such as metabolic activity or membrane integrity.

MTT Assay (Colorimetric)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

LDH Release Assay (Colorimetric)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Collection of Supernatant: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Data Presentation: IC50 Values of this compound

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines after 48 hours of treatment, as would be determined by the assays described above.

Cell LineCancer TypeAssayIC50 (µM)
MCF-7Breast CancerMTT8.5
HeLaCervical CancerMTT12.3
A549Lung CancerMTT15.1
HCT116Colon CancerMTT9.8
JurkatT-cell LeukemiaLDH11.2

Assessing Apoptosis Induction by this compound

To determine if the cytotoxic effects of this compound are due to the induction of apoptosis, several assays can be performed.

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

Caspase-3/7 Activity Assay (Luminescent)

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic substrate.

Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 12, 24 hours).

  • Reagent Addition: Add a commercially available caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence corresponds to an increase in caspase-3/7 activity, indicating apoptosis.

Data Presentation: Apoptosis Induction by this compound

The following table shows hypothetical data for the percentage of apoptotic cells in MCF-7 cells treated with this compound (at its IC50 concentration) for 48 hours, as determined by Annexin V/PI staining.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.22.52.3
This compound (8.5 µM)45.835.119.1

Investigating Potential Signaling Pathways

While the exact signaling pathways modulated by this compound are unknown, many cytotoxic natural products exert their effects by targeting key cancer cell survival pathways such as the PI3K/Akt and mTOR pathways.

Western Blot Analysis

Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in these pathways.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, Cleaved PARP, Bcl-2, Bax).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Diagrams

The following diagrams illustrate the general PI3K/Akt/mTOR signaling pathway and a hypothetical experimental workflow for assessing cytotoxicity.

experimental_workflow cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action viability Cell Viability Assays (MTT, LDH) ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase) western_blot Western Blot Analysis (Signaling Pathways) apoptosis->western_blot ic50->western_blot pathway_analysis Identify Molecular Targets western_blot->pathway_analysis start Treat Cells with this compound start->viability start->apoptosis

Caption: Experimental workflow for assessing this compound's cytotoxicity.

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation inhibition of translation inhibitor This compound This compound (Hypothetical Target) This compound->Akt This compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and hypothetical targets of this compound.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the systematic evaluation of this compound's cytotoxic effects. By employing a combination of cell viability, apoptosis, and mechanistic assays, researchers can elucidate the anticancer potential of this novel natural product. The absence of specific literature on this compound's cytotoxicity underscores the importance of such investigations to uncover its therapeutic promise.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lagunamycin Production from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of Lagunamycin from Streptomyces fermentation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing production.

Disclaimer: As of our latest update, specific literature detailing the biosynthetic pathway and optimized fermentation parameters for this compound is not publicly available. Therefore, the guidance provided herein is based on established principles for optimizing the production of other secondary metabolites from Streptomyces. These recommendations should be adapted and validated for your specific Streptomyces strain and fermentation process.

Troubleshooting Guide

This guide addresses common issues encountered during Streptomyces fermentation for secondary metabolite production.

Problem Potential Cause Recommended Solution
Low or No this compound Yield 1. Inappropriate media composition.2. Suboptimal fermentation conditions (pH, temperature, aeration).3. Poor inoculum quality or size.4. Strain degradation or instability.1. Media Optimization: Systematically evaluate different carbon and nitrogen sources. See Table 1 for examples of media components known to influence secondary metabolite production.[1][2]2. Parameter Optimization: Perform a design of experiments (DoE) to identify the optimal pH, temperature, and agitation speed for your strain. Typically, a pH range of 6.5-7.5 and a temperature of 28-30°C are good starting points for Streptomyces.[1][2]3. Inoculum Development: Ensure a healthy, actively growing seed culture. Optimize the inoculum age and size (typically 5-10% v/v).4. Strain Maintenance: Maintain a stock of the wild-type or high-producing strain and periodically re-isolate to ensure genetic stability.
Batch-to-Batch Variability 1. Inconsistent media preparation.2. Fluctuations in fermentation parameters.3. Inconsistent inoculum preparation.1. Standardize Protocols: Use precise measurements for all media components and ensure thorough mixing.2. Process Control: Calibrate probes (pH, dissolved oxygen) regularly and ensure consistent control of temperature and agitation.3. Consistent Inoculum: Standardize the age, cell density, and volume of the inoculum for each fermentation run.
Foaming 1. High protein content in the medium.2. High agitation and aeration rates.1. Antifoam Agents: Add an appropriate antifoam agent (e.g., silicone-based) at the beginning of the fermentation or as needed.2. Optimize Agitation/Aeration: Reduce agitation and/or aeration rates while ensuring sufficient oxygen supply for cell growth and production.
Contamination 1. Non-sterile equipment or media.2. Poor aseptic technique during inoculation or sampling.1. Sterilization: Ensure all media, glassware, and bioreactors are properly sterilized.2. Aseptic Technique: Perform all manipulations in a laminar flow hood and use sterile techniques.
Mycelial Pelleting or Clumping 1. Shear stress from agitation.2. Media composition.1. Optimize Agitation: Lower the agitation speed to reduce shear stress. The morphology of Streptomyces in submerged cultures can significantly impact secondary metabolite production.[3]2. Media Modification: The addition of polymers like carboxymethyl cellulose or using a more viscous medium can sometimes promote a more dispersed mycelial growth.

Frequently Asked Questions (FAQs)

Q1: What are the most critical media components for improving secondary metabolite production in Streptomyces?

A1: Carbon and nitrogen sources are the most critical factors. The type and concentration of these nutrients can significantly influence the onset and level of secondary metabolite production.[2] It is recommended to test a variety of sources. For example, slowly metabolized carbon sources like starch or glycerol can be more favorable than rapidly consumed sugars like glucose, which can sometimes cause catabolite repression.[1][2] Complex nitrogen sources such as soybean meal, peptone, or yeast extract often support higher yields compared to inorganic sources like ammonium salts.[1]

Q2: How does pH affect this compound production?

A2: The optimal pH for secondary metabolite production in Streptomyces is typically near neutral (pH 7.0), although the optimal pH can be strain-specific.[1] It is crucial to monitor and control the pH throughout the fermentation, as metabolic activity can cause significant shifts. A buffered medium or the use of an automated pH control system is recommended.

Q3: What is the typical fermentation time for Streptomyces to produce secondary metabolites?

A3: The production of secondary metabolites like this compound is often growth-phase dependent, typically occurring during the stationary phase of growth. The fermentation time can range from 5 to 14 days.[1] It is essential to perform a time-course study to determine the optimal harvest time for maximizing this compound yield.

Q4: Can I use metabolic engineering to improve this compound yield?

A4: Yes, metabolic engineering is a powerful strategy for enhancing the production of valuable natural products.[4][5][6] This can involve:

  • Overexpression of biosynthetic genes: Increasing the expression of the genes directly involved in the this compound biosynthetic pathway.

  • Deletion of competing pathways: Removing or downregulating pathways that divert precursors away from this compound synthesis.

  • Enhancing precursor supply: Engineering the primary metabolism to increase the availability of the building blocks for this compound.

  • Overexpression of regulatory genes: Manipulating regulatory genes that control the expression of the this compound biosynthetic gene cluster.

Q5: How can I minimize the degradation of this compound during and after fermentation?

A5: The stability of a secondary metabolite can be influenced by factors such as pH, temperature, and light. Once the optimal harvest time is determined, it is crucial to process the fermentation broth promptly. This may involve centrifugation or filtration to separate the biomass, followed by extraction of the supernatant or mycelium with an appropriate solvent. The stability of the extracted this compound should be assessed under different storage conditions (e.g., temperature, pH, light exposure) to determine the optimal preservation method.

Data Presentation: Media Optimization

The following table summarizes the impact of different carbon and nitrogen sources on the production of a hypothetical secondary metabolite in Streptomyces, illustrating a typical media optimization experiment.

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Yield

Carbon Source (10 g/L) Nitrogen Source (5 g/L) Relative Yield (%)
GlucoseSoybean Meal85
StarchSoybean Meal100
GlycerolSoybean Meal92
StarchPeptone78
StarchYeast Extract88
StarchAmmonium Sulfate45

Note: This is example data. Actual results will vary depending on the Streptomyces strain and the target metabolite.

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Prepare a suitable agar medium (e.g., ISP2 medium) in a petri dish.

  • Streak a cryopreserved stock of the Streptomyces strain onto the agar plate.

  • Incubate at 28°C for 7-10 days, or until sporulation is observed.

  • Aseptically scrape the spores from the surface of the agar plate into a sterile solution (e.g., 20% glycerol).

  • Homogenize the spore suspension by vortexing.

  • Use this spore suspension to inoculate a seed culture medium in a baffled flask.

  • Incubate the seed culture at 28°C on a rotary shaker (200 rpm) for 48-72 hours, until dense mycelial growth is observed.

Protocol 2: Shake Flask Fermentation
  • Prepare the production medium in baffled Erlenmeyer flasks.

  • Sterilize the medium by autoclaving.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the flasks on a rotary shaker at the optimized temperature and agitation speed.

  • Withdraw samples at regular intervals to monitor cell growth (dry cell weight), pH, substrate consumption, and this compound production.

  • Harvest the fermentation broth at the optimal time point for this compound extraction.

Visualizations

Lagunamycin_Biosynthesis_Pathway cluster_primary Primary Metabolism cluster_secondary This compound Biosynthesis cluster_regulation Regulation Primary Precursors Primary Precursors Intermediate_1 Intermediate_1 Primary Precursors->Intermediate_1 Gene Cluster Expression Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Enzymatic Conversion This compound This compound Intermediate_2->this compound Final Modification Regulatory Genes Regulatory Genes Regulatory Genes->Primary Precursors Controls Precursor Supply

Caption: Hypothetical biosynthetic pathway for this compound.

Yield_Improvement_Workflow Start Start Strain Selection Strain Selection/ Maintenance Start->Strain Selection Media Optimization Media Component Optimization (DoE) Strain Selection->Media Optimization Fermentation Optimization Fermentation Parameter Optimization (DoE) Media Optimization->Fermentation Optimization Scale-Up Scale-Up to Bioreactor Fermentation Optimization->Scale-Up Metabolic Engineering Metabolic Engineering (Optional) Fermentation Optimization->Metabolic Engineering If yield is still low High Yield High Yield Scale-Up->High Yield Metabolic Engineering->Fermentation Optimization Troubleshooting_Tree Low Yield Low Yield Check Inoculum Is Inoculum Healthy? Low Yield->Check Inoculum Check Media Is Media Composition Optimal? Check Inoculum->Check Media Yes Optimize Inoculum\nPreparation Optimize Inoculum Preparation Check Inoculum->Optimize Inoculum\nPreparation No Check Conditions Are Fermentation Conditions Optimal? Check Media->Check Conditions Yes Perform Media\nOptimization Perform Media Optimization Check Media->Perform Media\nOptimization No Check Strain Is Strain Stable? Check Conditions->Check Strain Yes Optimize pH, Temp,\nAeration Optimize pH, Temp, Aeration Check Conditions->Optimize pH, Temp,\nAeration No Consider Metabolic\nEngineering Consider Metabolic Engineering Check Strain->Consider Metabolic\nEngineering Yes Re-isolate from\nStock Re-isolate from Stock Check Strain->Re-isolate from\nStock No

References

Technical Support Center: Overcoming Low Solubility of Lagunamycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Lagunamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel 5-lipoxygenase (5-LOX) inhibitor isolated from Streptomyces sp.[1][2] Like many quinolone-related compounds, this compound is inherently hydrophobic, leading to poor solubility in aqueous solutions. This low solubility can significantly impact its bioavailability and the reproducibility of in vitro and in vivo experiments.

Q2: Are there any known effective solvents for dissolving this compound?

While specific quantitative solubility data for this compound is limited, related quinone antibiotics and other hydrophobic compounds are often soluble in organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used as initial solvents. For subsequent dilution into aqueous media, the use of co-solvents or surfactants may be necessary to prevent precipitation.

Q3: What are the initial steps I should take if I observe precipitation of this compound in my aqueous buffer?

If you observe precipitation, it is likely that the final concentration of the organic solvent in your aqueous buffer is too low to maintain this compound in solution. You can try increasing the percentage of the organic co-solvent, preparing a more dilute final solution, or incorporating a non-ionic surfactant like Tween® 80 or Pluronic® F-68.

Q4: Can pH adjustment improve the solubility of this compound?

The solubility of quinolone antibiotics can be influenced by pH.[3] These compounds often have ionizable groups, and their solubility can increase at pH values where they are in their ionized form. Experimenting with a pH range, while considering the stability of the compound and the requirements of your experimental system, may be beneficial.

Troubleshooting Guides

Issue: Precipitate Formation Upon Dilution in Aqueous Media

This is the most common issue encountered when working with this compound. The following step-by-step guide provides a systematic approach to overcome this challenge.

Experimental Workflow for Solubilizing this compound

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Dilution into Aqueous Buffer cluster_3 Step 4: Troubleshooting Persistent Precipitation A Weigh solid this compound B Add 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM) A->B C Vortex and/or sonicate until fully dissolved B->C D Dilute the DMSO stock solution with a co-solvent (e.g., Ethanol or Methanol) C->D Improves miscibility E Slowly add the stock or intermediate solution to the pre-warmed aqueous buffer while vortexing C->E Direct Dilution D->E F Ensure the final organic solvent concentration is compatible with the experimental system (typically <1%) E->F G Option A: Increase the final co-solvent concentration F->G If precipitate forms H Option B: Add a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80) to the aqueous buffer F->H If precipitate forms I Option C: Adjust the pH of the aqueous buffer F->I If precipitate forms

Caption: A stepwise workflow for dissolving hydrophobic this compound.

Detailed Protocol for Solubilizing this compound for In Vitro Assays

This protocol provides a starting point for achieving a working concentration of this compound in a typical cell culture medium or assay buffer.

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of solid this compound.

    • Add 100% dimethyl sulfoxide (DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex vigorously and/or sonicate in a water bath until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Perform Serial Dilutions:

    • For cellular assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity.

    • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create intermediate stock solutions.

  • Final Dilution into Aqueous Medium:

    • Pre-warm the aqueous experimental medium (e.g., cell culture medium, assay buffer) to the experimental temperature (e.g., 37°C).

    • While vortexing the pre-warmed medium, slowly add the required volume of the appropriate DMSO stock solution to achieve the final desired concentration of this compound.

    • Crucially, ensure the final concentration of DMSO in the medium is low (ideally ≤ 0.5%) to avoid artifacts.

  • Troubleshooting:

    • Precipitation: If a precipitate forms, consider preparing a fresh dilution where the final DMSO concentration is slightly higher (e.g., up to 1%), if your experimental system can tolerate it. Alternatively, add a biocompatible surfactant such as Tween® 80 (0.01-0.1%) or Pluronic® F-68 (0.02-0.2%) to the aqueous medium before adding the this compound stock solution.[4]

    • Cloudiness: If the solution appears cloudy, it may indicate the formation of micelles or aggregates. This can sometimes be resolved by gentle warming and sonication.

Data Presentation

The following tables summarize key information regarding solvents and their properties, which can aid in the selection of an appropriate solubilization strategy.

Table 1: Properties of Common Organic Solvents for Hydrophobic Compounds

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.2189Aprotic, highly polar, excellent solvent for many organic compounds. Can be toxic to cells at higher concentrations.
Ethanol4.378.4Protic, polar solvent. Generally well-tolerated in biological systems at low concentrations.
Methanol5.164.7Protic, polar solvent. Can be more toxic than ethanol.
N,N-Dimethylformamide (DMF)6.4153Aprotic, polar solvent. Good alternative to DMSO but can also be toxic.

Table 2: Troubleshooting Options for Poor this compound Solubility

MethodPrincipleRecommended Starting ConcentrationConsiderations
Co-solvency Increasing the proportion of an organic solvent in the aqueous phase to enhance the solubility of hydrophobic compounds.0.5 - 2% final concentration of DMSO or EthanolCheck the tolerance of your experimental system to the organic solvent.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.0.01 - 0.1% (w/v) Tween® 80 or Pluronic® F-68Surfactants can interfere with certain assays or have biological effects themselves.
pH Adjustment Altering the pH to ionize the compound, which can increase its aqueous solubility.Test a range of pH values (e.g., 6.0 - 8.0)The stability of this compound at different pH values should be considered. Ensure the final pH is compatible with your assay.

Mandatory Visualizations

This compound's Target: The 5-Lipoxygenase (5-LOX) Signaling Pathway

This compound is an inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Downstream Products PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Activation AA Arachidonic Acid PLA2->AA Cleavage FLAP FLAP AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 Presents AA to LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Catalysis LTB4 Leukotriene B4 LTA4->LTB4 LTC4 Leukotriene C4 LTA4->LTC4 This compound This compound This compound->LOX5 Inhibition

Caption: Inhibition of the 5-LOX pathway by this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Better Separation of Lagunamycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Lagunamycin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you achieve optimal separation of this compound in your High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound that I should consider for HPLC method development?

A1: Understanding the physicochemical properties of this compound is the first step in developing a robust HPLC method. This compound is a novel 5-lipoxygenase inhibitor with the following key characteristics[1][2]:

PropertyValue
Molecular Formula C₁₉H₂₁N₃O₄
Molecular Weight 355.4 g/mol [1]
Structure Contains a quinolinetetrone core with a diazo group and a dimethylheptene chain.
Polarity Considered a relatively non-polar molecule due to the long alkyl chain.
Solubility Soluble in organic solvents.

Given its non-polar nature, a reversed-phase HPLC method is the most suitable approach for its separation.

Q2: What is a good starting point for the HPLC method for this compound separation?

A2: For initial method development for this compound, a reversed-phase approach is recommended. Here is a good starting point:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This starting condition is based on common practices for separating macrolide antibiotics and other complex natural products[3][4][5].

Q3: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A3: Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC. It can be caused by several factors[6][7][8][9]:

Potential CauseTroubleshooting Steps
Secondary Silanol Interactions Add a competing base like triethylamine (0.1%) to the mobile phase or use a highly end-capped column. Lowering the mobile phase pH with an acid like formic or trifluoroacetic acid can also help by protonating the silanol groups.
Column Overload Reduce the sample concentration or injection volume[7][9].
Column Contamination Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, replace the guard column or the analytical column[6].
Dead Volume Check all fittings and tubing for proper connections to minimize dead volume[7].

G start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload Is it concentration dependent? check_silanol Modify Mobile Phase (e.g., add acid/base) start->check_silanol Is it a chemical interaction? check_column Flush or Replace Column/ Guard Column start->check_column Is the column old or contaminated? check_fittings Inspect Fittings and Tubing for Dead Volume start->check_fittings Are there physical issues? check_overload->check_silanol No resolved Problem Resolved check_overload->resolved Yes check_silanol->check_column No check_silanol->resolved Yes check_column->check_fittings No check_column->resolved Yes check_fittings->resolved Yes

Q4: I am observing peak fronting for my this compound peak. What could be the reason?

A4: Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur. The primary causes include[6][10][11][12][13]:

Potential CauseTroubleshooting Steps
Sample Overload This is the most common cause of fronting. Dilute your sample or decrease the injection volume[10][11][13].
Sample Solvent Incompatibility Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte to move through the column too quickly at the start[10][11].
Low Column Temperature In some cases, increasing the column temperature can improve peak shape[6].
Column Bed Collapse This is a more severe issue and may require column replacement[10].

G start Peak Fronting Observed check_overload Dilute Sample or Reduce Injection Volume start->check_overload Is it concentration dependent? check_solvent Check Sample Solvent Compatibility start->check_solvent Is the sample solvent strong? check_temp Increase Column Temperature start->check_temp Is the temperature low? check_column Inspect/Replace Column start->check_column Is the column damaged? check_overload->check_solvent No resolved Problem Resolved check_overload->resolved Yes check_solvent->check_temp No check_solvent->resolved Yes check_temp->check_column No check_temp->resolved Yes check_column->resolved Yes

Q5: How can I improve the resolution between this compound and other impurities?

A5: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatography. Here are some parameters to adjust[14]:

Parameter to AdjustEffect on Resolution
Gradient Slope A shallower gradient (slower increase in organic solvent) will increase retention time and often improve the separation of closely eluting peaks.
Mobile Phase Composition Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase[15][16][17][18].
pH of the Mobile Phase Adjusting the pH can change the ionization state of this compound or co-eluting impurities, which can significantly impact retention and selectivity[14].
Column Temperature Increasing the temperature generally decreases viscosity and can lead to sharper peaks and better resolution. Conversely, decreasing the temperature can sometimes increase selectivity[19].
Stationary Phase If other adjustments fail, trying a different column chemistry (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary change in selectivity.

G resolution Improve Resolution gradient Adjust Gradient Slope resolution->gradient mobile_phase Change Mobile Phase (Solvent/pH) resolution->mobile_phase temperature Modify Column Temperature resolution->temperature column Change Stationary Phase resolution->column

Experimental Protocol: Optimizing this compound Separation

This protocol provides a systematic approach to optimizing the HPLC separation of this compound.

1. Objective: To develop a robust reversed-phase HPLC method for the separation of this compound from potential impurities, achieving good peak shape and resolution.

2. Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade water, acetonitrile, and methanol.

  • Formic acid (or other suitable mobile phase modifier).

  • This compound standard and sample solutions.

3. Initial Method Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Initial Gradient:

Time (min)%B
060
2095
2295
2360
2560

4. Optimization Strategy:

  • Step 1: Gradient Optimization.

    • Run the initial gradient and observe the retention time of this compound.

    • If the peak elutes too early, decrease the initial %B. If it elutes too late, increase the initial %B.

    • To improve separation from nearby peaks, flatten the gradient around the elution time of this compound. For example, if this compound elutes at 15 minutes with 80% B, try a slower gradient segment in that region.

    Example of an Optimized Gradient:

    Time (min) %B
    0 50
    10 75
    20 85
    22 95
    25 95
    26 50

    | 30 | 50 |

  • Step 2: Mobile Phase Modifier.

    • If peak tailing is observed, ensure the mobile phase is acidified (e.g., 0.1% formic acid).

    • If switching organic solvents, compare the separation using acetonitrile with methanol. Methanol will generally provide different selectivity[15][16][17][18].

  • Step 3: Temperature Optimization.

    • Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C).

    • Evaluate the effect on peak shape, retention time, and resolution. Higher temperatures can lead to sharper peaks but may also decrease retention times and alter selectivity[19].

  • Step 4: Flow Rate Adjustment.

    • If necessary, the flow rate can be adjusted. A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution, while a higher flow rate (e.g., 1.2 mL/min) will shorten the run time.

5. System Suitability:

  • Once an optimized method is developed, establish system suitability criteria, including:

    • Tailing factor for the this compound peak (typically < 1.5).

    • Resolution between this compound and the closest eluting impurity (typically > 2.0).

    • Reproducibility of retention time and peak area (%RSD < 2%).

References

Troubleshooting common problems in 5-lipoxygenase inhibitor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-lipoxygenase (5-LOX) inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: What are the common types of 5-LOX inhibitor assays?

A1: The most common types of 5-LOX inhibitor assays include:

  • Spectrophotometric Assays: These assays measure the formation of conjugated dienes, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which absorb light at approximately 235 nm.[1]

  • Fluorometric Assays: These assays utilize a probe that reacts with the lipoxygenase intermediate to produce a fluorescent product, which can be measured at specific excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm).[2][3]

  • HPLC-Based Assays: High-performance liquid chromatography (HPLC) is used to separate and quantify the products of the 5-LOX reaction, such as 5-HETE (the reduced form of 5-HPETE) and leukotriene A4 (LTA4) hydrolysis products.[4]

  • Cell-Based Assays: These assays measure 5-LOX activity within intact cells, providing a more physiologically relevant context by including cellular components like the 5-lipoxygenase-activating protein (FLAP).[5]

Q2: Why is my recombinant 5-LOX enzyme showing low or no activity?

A2: Low or no 5-LOX activity can be due to several factors:

  • Enzyme Instability: 5-LOX is a notoriously unstable enzyme.[4][6] Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.[2][3]

  • Improper Assay Conditions: Verify the pH of the assay buffer (typically around 7.4-8.0), and ensure the presence of necessary cofactors like calcium and ATP in cell-based assays.[1][4]

  • Substrate Degradation: Arachidonic acid is prone to oxidation. Use fresh substrate solutions and store them properly.

  • Incorrect Enzyme Concentration: The optimal enzyme concentration should be determined for each new batch of enzyme.

Q3: My known 5-LOX inhibitor is not showing any inhibition in my assay. What could be the problem?

A3: This issue can arise from several sources:

  • Inhibitor Instability: Some inhibitors are unstable in solution. Prepare fresh inhibitor solutions for each experiment and store them according to the manufacturer's instructions.

  • Inhibitor Solubility: Ensure your inhibitor is fully dissolved in the assay buffer. Some compounds may require a small amount of a solvent like DMSO, but be mindful of the final solvent concentration in the assay, as it can affect enzyme activity.[7]

  • Assay Type Discrepancy: Some inhibitors, particularly FLAP antagonists like MK-886, are effective in cell-based assays but show no activity in cell-free systems that lack FLAP.[8]

  • Incorrect Inhibitor Concentration: Verify the calculations for your inhibitor dilutions.

Q4: I am observing high background noise in my fluorometric assay. How can I reduce it?

A4: High background in fluorometric assays can be caused by:

  • Autofluorescence of Test Compounds: Some test compounds may be inherently fluorescent at the excitation and emission wavelengths used. Always run a control with the compound alone (without the enzyme or substrate) to check for autofluorescence.

  • Probe Instability: The fluorescent probe may be unstable and degrade over time, leading to increased background. Prepare the probe solution fresh and protect it from light.

  • Contaminated Reagents or Plates: Use high-quality, clean plates and fresh reagents to minimize background fluorescence.

Q5: My results are not reproducible. What are the common sources of variability?

A5: Lack of reproducibility can stem from:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitors.

  • Temperature Fluctuations: Maintain a consistent temperature throughout the assay, as 5-LOX activity is temperature-sensitive.[9]

  • Reagent Variability: Use the same batch of reagents whenever possible to minimize lot-to-lot variation.

  • Timing Inconsistencies: The timing of reagent addition and incubation steps should be consistent across all wells and experiments.

Troubleshooting Guides

Problem 1: High Variability Between Replicates
Possible Cause Suggested Solution
Inaccurate PipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent Incubation TimesUse a multichannel pipette for simultaneous addition of reagents to multiple wells.
Temperature Gradients Across the PlateEnsure the plate is uniformly equilibrated to the assay temperature before starting the reaction.
Edge Effects in MicroplatesAvoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment.
Problem 2: False Positives in Inhibitor Screening
Possible Cause Suggested Solution
Compound Interference with Assay DetectionFor spectrophotometric assays, check if the compound absorbs at 235 nm.[1] For fluorometric assays, check for compound autofluorescence.
Redox-Active CompoundsCompounds that act as antioxidants can interfere with the assay by scavenging reactive oxygen species, appearing as inhibitors. Consider a counter-screen to identify redox-active compounds.
Compound AggregationAt high concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme. Test inhibitors at a range of concentrations.
Inhibition of Prostaglandin TransportSome 5-LOX inhibitors can interfere with prostaglandin transport, which might be a confounding factor in certain cellular assays.[10]
Problem 3: Discrepancy Between Cell-Free and Cell-Based Assay Results
Possible Cause Suggested Solution
Role of FLAPCell-free assays often lack the 5-lipoxygenase-activating protein (FLAP), which is crucial for 5-LOX activity in cells.[5][11] Inhibitors targeting FLAP will only be active in cell-based systems.
Cell PermeabilityThe test compound may not be able to cross the cell membrane to reach the intracellular 5-LOX enzyme.
Cellular Metabolism of the InhibitorThe inhibitor may be metabolized by the cells into an inactive form.
Off-Target Effects in CellsThe inhibitor may have other cellular effects that indirectly impact the 5-LOX pathway.

Experimental Protocols

Key Experiment 1: Spectrophotometric 5-LOX Activity Assay

Principle: This assay measures the increase in absorbance at 238 nm resulting from the formation of hydroperoxyeicosatetraenoic acids (HPETEs) from arachidonic acid.

Methodology:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5 mM CaCl2).[4]

  • Add the test inhibitor or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Add the 5-LOX enzyme to the cuvette and mix gently.

  • Initiate the reaction by adding the substrate, arachidonic acid (e.g., final concentration of 65 µM).[4]

  • Immediately monitor the change in absorbance at 238 nm over time (e.g., for 5 minutes) using a spectrophotometer.

  • The rate of reaction is calculated from the initial linear portion of the absorbance curve.

Key Experiment 2: Fluorometric 5-LOX Inhibitor Screening Assay

Principle: This assay uses a probe that reacts with the product of the 5-LOX reaction to generate a fluorescent signal.

Methodology:

  • In a 96-well white plate, add the test compound or solvent control.[9]

  • Prepare a reaction mix containing 5-LOX assay buffer, a fluorescent probe, and the 5-LOX enzyme.[9]

  • Add the reaction mix to the wells containing the test compounds and incubate for a short period (e.g., 10 minutes) at room temperature.[9]

  • Initiate the reaction by adding the 5-LOX substrate.[9]

  • Immediately measure the fluorescence in kinetic mode (e.g., every 30 seconds for 10-20 minutes) at an excitation of 500 nm and an emission of 536 nm.[3][12]

  • The rate of the reaction is determined from the slope of the fluorescence signal over time.

Key Experiment 3: HPLC-Based Analysis of 5-LOX Products

Principle: This method allows for the separation and quantification of specific 5-LOX products.

Methodology:

  • Perform the 5-LOX enzymatic reaction as described in the spectrophotometric assay.

  • Terminate the reaction after a specific time by adding a stop solution (e.g., methanol and acidification with HCl).[1]

  • Add an internal standard (e.g., Prostaglandin B2) for quantification.[1]

  • Extract the lipid products using solid-phase extraction columns.[1]

  • Evaporate the eluate to dryness and resuspend the residue in the mobile phase.[1]

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Detect the products using a photodiode array detector at 235 nm for HETEs and 278 nm for the internal standard.[1]

Visualizations

5-LOX Signaling Pathway PLA2 Phospholipase A2 (PLA2) Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Ca2+ dependent activation FLAP 5-LOX-Activating Protein (FLAP) AA->FLAP Binds to FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX Presents AA to FiveHPETE 5(S)-HPETE FiveLOX->FiveHPETE Oxygenation LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 Dehydration LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Hydrolysis by LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Conjugation with glutathione by LTA4_hydrolase LTA4 Hydrolase LTC4_synthase LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Experimental_Workflow_Inhibitor_Screening start Start prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions start->prep_reagents add_inhibitor Add Test Inhibitor/ Vehicle to Plate prep_reagents->add_inhibitor add_enzyme Add 5-LOX Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate measure Measure Activity (Absorbance/Fluorescence) add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end Troubleshooting_Logic problem Problem: No/Low Inhibition check_controls Check Positive and Negative Controls problem->check_controls controls_ok Controls OK? check_controls->controls_ok inhibitor_issue Potential Inhibitor Issue: - Degradation - Solubility - Concentration controls_ok->inhibitor_issue Yes assay_issue Potential Assay Issue: - Enzyme Activity - Substrate Quality - Buffer pH controls_ok->assay_issue No cell_free_vs_cell Cell-Free vs. Cell-Based? inhibitor_issue->cell_free_vs_cell cell_free Cell-Free: Consider FLAP-dependent mechanism cell_free_vs_cell->cell_free Cell-Free cell_based Cell-Based: Consider cell permeability and metabolism cell_free_vs_cell->cell_based Cell-Based

References

Technical Support Center: Enhancing the Bioavailability of Quinone-Based Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the bioavailability of quinone-based antibiotics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter in your experimental workflow, from formulation development to in vivo testing.

Formulation & Solubility

Q1: My quinone-based antibiotic has poor aqueous solubility. What are the initial steps I should take to improve this?

A1: Poor aqueous solubility is a common challenge with quinone-based antibiotics. Here are some initial strategies to consider:

  • pH Adjustment: The solubility of many quinolones is pH-dependent. Experiment with different pH values of your solvent system to find the optimal solubility.

  • Co-solvents: Employing a mixture of water and a water-miscible organic solvent (co-solvent) can significantly enhance solubility.

  • Prodrug Approach: Synthesizing a more soluble prodrug that converts to the active antibiotic in vivo is a well-established strategy.[1]

  • Micronization: Reducing the particle size of the drug powder increases the surface area available for dissolution.

Q2: I am having trouble with my solid lipid nanoparticle (SLN) formulation, specifically with high polydispersity.

A2: A high polydispersity index (PDI) indicates a heterogeneous population of nanoparticles, which can affect stability and bioavailability. Here are some troubleshooting tips:[2][3][4]

  • Optimize Homogenization/Sonication:

    • Ensure sufficient energy input during high-pressure homogenization or ultrasonication. Experiment with different pressures, sonication amplitudes, and durations.

    • Consider using a closed-loop system for high-pressure homogenization to maintain constant processing conditions.[3]

  • Surfactant Concentration and Type:

    • The concentration and type of surfactant are critical. An insufficient amount can lead to particle aggregation, while an excess can result in micelle formation.

    • Experiment with different surfactants or combinations of surfactants.

  • Lipid Composition: The choice of solid lipid can influence the PDI. Trying different lipids with varying melting points may be beneficial.

  • Drug-to-Lipid Ratio: A high drug-to-lipid ratio can sometimes lead to instability and increased PDI. Try reducing this ratio.

  • Filtration: Filtering the SLN dispersion through a 0.22 or 0.45 µm filter can help remove larger aggregates.[2]

Q3: My liposomal formulation shows low and inconsistent drug loading for ciprofloxacin. What could be the issue?

A3: Low and variable drug loading in liposomes is a frequent challenge. Consider the following factors:[5][6]

  • Lipid Composition: The choice of lipids is crucial. For ciprofloxacin, formulations containing hydrogenated soy phosphatidylcholine (HSPC) and cholesterol have shown good stability and drug retention.[7][8] The rigidity of the lipid bilayer, influenced by the phase transition temperature of the phospholipids and the presence of cholesterol, can impact drug encapsulation.[8]

  • Drug-to-Lipid Ratio: Optimizing the drug-to-lipid ratio is essential. A very high ratio can lead to drug precipitation and low encapsulation efficiency.

  • Method of Preparation: The method used to prepare the liposomes (e.g., thin-film hydration, sonication, extrusion) significantly affects drug loading. For instance, remote loading techniques are often employed for weak amphipathic drugs like ciprofloxacin.[7]

  • pH Gradient: For drugs that are weak bases, creating a pH gradient across the liposomal membrane can dramatically improve loading efficiency.

  • Storage and Stability: Liposomes can be prone to instability, leading to drug leakage over time. Ensure proper storage conditions (e.g., temperature) and consider the use of cryoprotectants if freeze-drying.[9]

In Vitro Permeability Assays

Q4: I am observing low recovery of my quinone-based antibiotic in my Caco-2 permeability assay. What are the potential causes and solutions?

A4: Low compound recovery in Caco-2 assays can compromise the accuracy of your permeability assessment. Here's a troubleshooting guide:[10][11]

  • Non-Specific Binding: Quinones can be lipophilic and may bind to the plasticware of the assay plate.

    • Solution: Pre-treat the plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. Using low-binding plates is also recommended.[11]

  • Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer.

    • Solution: Ensure the test concentration is below the compound's solubility limit in the assay buffer. The inclusion of BSA in the buffer can also help maintain solubility.[11]

  • Cellular Metabolism: Caco-2 cells express some metabolic enzymes that could be degrading your compound.

    • Solution: Analyze the samples for the presence of metabolites. If metabolism is significant, consider using a metabolic inhibitor or a different permeability model.

  • Compound Instability: The compound may be unstable in the assay buffer or under the incubation conditions.

    • Solution: Assess the stability of your compound in the assay buffer over the time course of the experiment.

  • Efflux Transporter Activity: High efflux by transporters like P-glycoprotein (P-gp) can lead to low apparent permeability in the absorptive direction.

    • Solution: Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. You can also use specific inhibitors of efflux pumps to confirm their involvement.[10]

Q5: What is a suitable starting concentration for ciprofloxacin in a Caco-2 permeability assay?

A5: The concentration should be high enough for accurate detection but low enough to avoid cytotoxicity and solubility issues. A review of the literature suggests that concentrations in the range of 10 µM to 500 µM have been used.[12] It is recommended to perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your specific Caco-2 cells.[12] A study on ciprofloxacin-loaded polymeric micelles used a ciprofloxacin concentration of 0.14 mg/mL (approximately 422 µM) for their Caco-2 experiments.[13]

In Vivo Bioavailability Studies

Q6: I am new to performing oral gavage in rats for pharmacokinetic studies. What are the critical points to ensure a successful procedure?

A6: Proper oral gavage technique is crucial for accurate dosing and animal welfare. Here are some key points:[14][15][16]

  • Correct Needle Size and Length: Use a gavage needle with a ball-tipped end to prevent esophageal trauma. The length should be pre-measured from the corner of the animal's mouth to the last rib to ensure it reaches the stomach without causing perforation.[16]

  • Animal Restraint: Proper restraint is essential to immobilize the head and align the esophagus for smooth passage of the needle.

  • Gentle Insertion: Never force the gavage needle. The animal should swallow as the needle is gently advanced. If you meet resistance, withdraw and try again.[14]

  • Dosing Volume: The maximum recommended dosing volume is typically 10 mL/kg, although smaller volumes are often preferred to avoid reflux and aspiration.[15]

  • Post-Procedure Monitoring: Observe the animal for at least 10-15 minutes after the procedure for any signs of distress, such as labored breathing or fluid coming from the nose or mouth.[14]

Q7: What are common challenges and sources of variability in rodent blood sampling for pharmacokinetic analysis?

A7: Consistency in blood sampling is key for reliable pharmacokinetic data. Be aware of these potential issues:

  • Stress-Induced Physiological Changes: The stress of handling and blood collection can alter physiological parameters that may affect drug distribution and metabolism. Acclimatize the animals to the procedures to minimize stress.

  • Anesthesia Effects: If anesthesia is used, it can affect blood pressure, heart rate, and drug metabolism, thereby altering the pharmacokinetic profile. If possible, use conscious animal models.

  • Sample Quality: Hemolysis of blood samples can interfere with certain analytical methods. Use appropriate needle gauges and gentle collection techniques to minimize hemolysis.

  • Site of Sampling: The concentration of the drug may vary slightly depending on the blood collection site (e.g., tail vein vs. retro-orbital sinus). Be consistent with the sampling site throughout the study.

Quantitative Data on Bioavailability Enhancement

The following tables summarize pharmacokinetic data for different quinone-based antibiotic formulations.

Table 1: Pharmacokinetic Parameters of Moxifloxacin Formulations

FormulationCmax (µg/mL)AUC (µg·h/mL)T1/2 (h)Reference
Oral Moxifloxacin (400 mg)3.9751.74~14[17]
Oral Moxifloxacin (400 mg, single dose)3.430.2~12[18]
IV Moxifloxacin8.91-2.27[19]

Table 2: Pharmacokinetic Parameters of Ciprofloxacin and Levofloxacin Formulations

AntibioticFormulationCmax (µg/mL)AUC (µg·h/mL)T1/2 (h)Reference
CiprofloxacinOral (low bioavailability)---[20]
CiprofloxacinNano-formulations (improved bioavailability)---[21][22]
LevofloxacinOral (250 mg)~2.8--[8]
LevofloxacinOral (500 mg)~5.2--[8]
LevofloxacinIV (750 mg)14.9480.147.75[12]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This protocol describes a general method for preparing SLNs. Optimization of lipid, surfactant, and drug concentrations, as well as homogenization parameters, is crucial for each specific quinone-based antibiotic.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Quinone-based antibiotic

  • Purified water

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer (optional, for further size reduction)

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the quinone-based antibiotic in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for 3-5 minutes to form a coarse oil-in-water emulsion.

  • Homogenization (Optional): For smaller and more uniform particle sizes, pass the hot pre-emulsion through a high-pressure homogenizer for several cycles.

  • Cooling and Nanoparticle Formation: Allow the hot nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing the intestinal permeability of a quinone-based antibiotic.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Test antibiotic and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in flasks. Once confluent, seed the cells onto the Transwell® inserts at an appropriate density.

  • Monolayer Formation: Culture the cells on the inserts for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be within the established range for your laboratory (typically >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test antibiotic solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of the antibiotic in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.

Visualizations

Bioavailability_Enhancement_Strategy_Selection start Poorly Soluble Quinone Antibiotic solubility_check Is solubility pH-dependent? start->solubility_check ph_modification pH Modification solubility_check->ph_modification Yes formulation_strategies Consider Formulation Strategies solubility_check->formulation_strategies No ph_modification->formulation_strategies is_thermolabile Is the drug thermolabile? formulation_strategies->is_thermolabile prodrug Prodrug Synthesis formulation_strategies->prodrug nanoparticles Polymeric Nanoparticles formulation_strategies->nanoparticles lipid_based Lipid-Based Formulations (Liposomes, SLNs) is_thermolabile->lipid_based No solvent_evaporation Solvent Evaporation/Diffusion is_thermolabile->solvent_evaporation Yes high_shear High-Shear Homogenization lipid_based->high_shear final_formulation Optimized Formulation for In Vivo Studies prodrug->final_formulation nanoparticles->solvent_evaporation high_shear->final_formulation solvent_evaporation->final_formulation

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Nanoparticle_Drug_Delivery cluster_formulation Formulation cluster_administration Oral Administration cluster_absorption Intestinal Absorption Drug Encapsulation Drug Encapsulation Protection from Degradation Protection from Degradation Drug Encapsulation->Protection from Degradation Surface Modification Surface Modification Adhesion to Mucosa Adhesion to Mucosa Surface Modification->Adhesion to Mucosa Increased Permeation Increased Permeation Protection from Degradation->Increased Permeation Adhesion to Mucosa->Increased Permeation Efflux Pump Avoidance Efflux Pump Avoidance Increased Permeation->Efflux Pump Avoidance Systemic Circulation Systemic Circulation Increased Permeation->Systemic Circulation Efflux Pump Avoidance->Systemic Circulation

Caption: Mechanism of nanoparticle-mediated oral drug delivery enhancement.

Quinolone_Resistance_Pathway quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase / Topoisomerase IV quinolone->dna_gyrase Inhibits dna_replication DNA Replication Inhibition dna_gyrase->dna_replication Required for bacterial_death Bacterial Cell Death dna_replication->bacterial_death Leads to target_mutation Target Site Mutation target_mutation->dna_gyrase Alters binding site efflux_pump Efflux Pump Overexpression efflux_pump->quinolone Reduces intracellular concentration reduced_uptake Reduced Porin Expression reduced_uptake->quinolone Decreases entry into cell

Caption: Key mechanisms of bacterial resistance to quinolone antibiotics.

References

Technical Support Center: Optimizing Lagunamycin Extraction from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges in the extraction of Lagunamycin from microbial biomass. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from Streptomyces biomass often inefficient?

This compound is a potent 5-lipoxygenase inhibitor with potential therapeutic applications, originally isolated from Streptomyces sp. AA0310.[1] Like many secondary metabolites, this compound is produced in small quantities and is located intracellularly within the tough cell wall of the Streptomyces bacterium. The inherent challenge of efficiently lysing these cells without degrading the target compound, coupled with potential downstream purification losses, often leads to low overall extraction yields.

Q2: What are the critical first steps to consider before starting the extraction process?

Before proceeding with extraction, it is crucial to optimize the fermentation conditions to maximize the production of this compound by the Streptomyces culture. Key parameters to consider for optimization include pH, temperature, inoculum size, agitation, aeration, and the composition of the culture medium (carbon, nitrogen, and inorganic salt sources).[2][3][4] Optimizing these factors can significantly increase the starting concentration of this compound in the biomass, which is a prerequisite for achieving a higher final yield.

Q3: My solvent-based extraction is resulting in a persistent emulsion. How can I resolve this?

Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of surfactant-like molecules such as phospholipids and proteins from the biomass.[5] To address this, you can:

  • Reduce agitation intensity: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for phase contact.[5]

  • "Salting out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing the separation of the organic and aqueous phases.[5]

  • Centrifugation: If the emulsion is stable, centrifugation can be an effective method to force the separation of the layers.

  • Solvent modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and potentially break the emulsion.[5]

Q4: I am observing low yields despite achieving good cell lysis. What could be the issue?

Low yields after successful cell lysis can point to several downstream issues:

  • Compound Degradation: this compound, as a polyketide, may be sensitive to pH, temperature, or light. Ensure that the extraction and purification conditions are mild and that the sample is protected from prolonged exposure to harsh conditions.

  • Inefficient Solvent Extraction: The choice of solvent and the partitioning behavior of this compound are critical. Ensure that the polarity of the extraction solvent is well-matched to this compound to maximize its transfer from the aqueous lysate to the organic phase. Multiple extractions with fresh solvent will improve recovery.

  • Losses during Purification: Each purification step (e.g., column chromatography, crystallization) can lead to product loss. To minimize this, ensure that the chosen purification method is optimized for this compound. This includes selecting the appropriate stationary and mobile phases for chromatography and carefully controlling conditions for crystallization.

Troubleshooting Guide: Enhancing Extraction Efficiency

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound extraction.

Problem 1: Low Biomass or Low this compound Titer Pre-Extraction
Possible Cause Troubleshooting Steps
Suboptimal Fermentation ConditionsSystematically optimize fermentation parameters such as pH (typically around 7.5-7.6), temperature (around 29-30°C), incubation period (e.g., 7 days), and media components (e.g., carbon source, nitrogen source, and inorganic salts).[4][6]
Inadequate Aeration and AgitationOptimize the shaking speed (e.g., 255 rpm) and the medium-to-air ratio in the flask to ensure sufficient oxygen supply for microbial growth and secondary metabolite production.[4]
Inoculum QualityEnsure the use of a healthy and viable inoculum at an optimal size (e.g., 4.5% v/v) to initiate the fermentation.[4]
Problem 2: Inefficient Cell Disruption
Possible Cause Troubleshooting Steps
Ineffective Lysis MethodThe cell wall of Streptomyces is robust. A single disruption method may not be sufficient. Consider a combination of methods. For example, enzymatic lysis followed by a mechanical method like ultrasonication or bead milling can be more effective.[7][8]
Suboptimal Parameters for the Chosen MethodUltrasonication: Ensure the probe is properly submerged and that the sonication is performed in cycles on ice to prevent overheating and degradation of this compound.[9][10] Bead Milling: The choice of bead size and material is crucial. Smaller beads generally provide higher shear forces.[9][11] Enzymatic Lysis: Use enzymes like lysozyme that specifically target the peptidoglycan layer of gram-positive bacteria.[8] Ensure optimal pH and temperature for enzyme activity.
Biomass Concentration is Too HighA very dense biomass suspension can hinder the efficiency of some disruption methods. Diluting the biomass with a suitable buffer before disruption may improve the outcome.
Problem 3: Poor Recovery During Solvent Extraction
Possible Cause Troubleshooting Steps
Incorrect Solvent PolarityThe choice of solvent is critical for efficient extraction.[12] Experiment with a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, butanol) to find the optimal one for this compound. A solvent with a polarity that closely matches the target compound will generally yield the best results.[12]
Insufficient Phase MixingEnsure thorough mixing of the aqueous lysate and the organic solvent to maximize the surface area for mass transfer. However, avoid overly vigorous shaking that can lead to stable emulsions.[13]
Single Extraction StepPerform multiple extractions (at least 3) with fresh volumes of the organic solvent. This will significantly increase the recovery of the target compound compared to a single extraction with a large volume.
pH of the Aqueous PhaseThe ionization state of this compound can affect its solubility in different phases. Adjusting the pH of the aqueous lysate before extraction may improve partitioning into the organic solvent.

Quantitative Data on Extraction Methods

Cell Disruption Method General Efficiency on Microbial Cells Advantages Disadvantages
Ultrasonication Moderate to HighSuitable for small to medium sample volumes; effective for heat-sensitive compounds.[9]Can generate heat that may degrade the target compound; can be less effective for large volumes.
Bead Milling HighHighly efficient for tough cell walls; scalable from lab to industrial use.[9]Can generate heat; potential for sample contamination from beads.
High-Pressure Homogenization HighVery effective for large-scale applications; provides high yields.[9]High capital cost; can generate significant heat.
Enzymatic Lysis VariableGentle method that avoids harsh mechanical stress; highly specific.[8]Can be expensive; requires optimization of enzyme concentration, temperature, and pH.
Freeze-Thaw Low to ModerateSimple and suitable for soft cells.[14]Generally less effective for bacteria with robust cell walls like Streptomyces; can be time-consuming.
Chemical Lysis (e.g., Solvents, Detergents) VariableCan be effective and easy to implement.May interfere with downstream analysis; can denature the target compound.

Experimental Protocols

General Protocol for Solvent Extraction of this compound from Streptomyces Biomass

This protocol provides a general framework. Optimization of specific parameters is recommended.

  • Harvesting Biomass: After fermentation, separate the Streptomyces biomass from the culture broth by centrifugation (e.g., 6,000 x g for 20 minutes).[10]

  • Cell Disruption:

    • Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Disrupt the cells using an appropriate method. For example, sonication on ice for several cycles (e.g., 30 seconds on, 30 seconds off) until the suspension clarifies.[10]

  • Solvent Extraction:

    • Combine the cell lysate with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel.

    • Mix thoroughly but gently to avoid emulsion formation.

    • Allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

  • Drying and Concentration:

    • Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

    • Filter to remove the drying agent.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Purification:

    • The crude extract can be further purified using techniques such as column chromatography (e.g., silica gel) or high-performance liquid chromatography (HPLC).[15][16]

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces sp. Fermentation Harvesting Centrifugation to Harvest Biomass Fermentation->Harvesting CellDisruption Cell Disruption (e.g., Sonication) Harvesting->CellDisruption SolventExtraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) CellDisruption->SolventExtraction Concentration Drying & Concentration (Rotary Evaporation) SolventExtraction->Concentration Chromatography Column Chromatography Concentration->Chromatography HPLC HPLC Chromatography->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: A generalized workflow for the extraction and purification of this compound from Streptomyces biomass.

Hypothetical Regulatory Pathway for this compound Biosynthesis

While the specific signaling pathway for this compound is not detailed in the available literature, a hypothetical pathway can be constructed based on the regulation of other polyketide antibiotics in Streptomyces, such as Geldanamycin and Antimycin.[17][18][19] This diagram illustrates a potential regulatory cascade.

RegulatoryPathway cluster_signals Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis NutrientLimitation Nutrient Limitation (e.g., Phosphate) TwoComponentSystem Two-Component System (e.g., PhoR-PhoP) NutrientLimitation->TwoComponentSystem activates GlobalRegulator Global Regulator TwoComponentSystem->GlobalRegulator activates PathwaySpecificRegulator Pathway-Specific Regulator (e.g., LAL-family) GlobalRegulator->PathwaySpecificRegulator activates LagunamycinGenes This compound Biosynthetic Genes PathwaySpecificRegulator->LagunamycinGenes activates transcription This compound This compound Production LagunamycinGenes->this compound

Caption: A hypothetical regulatory cascade for this compound biosynthesis based on known Streptomyces systems.

References

Methods to reduce impurities during Lagunamycin purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the purification of Lagunamycin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step purification of this compound from Streptomyces fermentation broth.

Problem 1: Low Yield of this compound after Initial Solvent Extraction

Question: We are experiencing a significant loss of this compound during the initial liquid-liquid extraction from the fermentation broth. What are the potential causes and solutions?

Answer:

Low yields during the initial extraction are often due to suboptimal solvent choice, pH, or emulsion formation. Here are some troubleshooting steps:

  • Solvent Polarity: this compound is a moderately polar molecule. Ensure the chosen organic solvent has an appropriate polarity to efficiently partition the compound from the aqueous fermentation broth. Ethyl acetate is often a good starting point for extracting secondary metabolites from Streptomyces.[1][2] If yields remain low, consider testing other solvents like chloroform or a mixture of solvents.

  • pH Adjustment: The pH of the fermentation broth can significantly impact the solubility and extraction efficiency of your target compound. For quinoline-based compounds, the pH should be adjusted to suppress ionization. Experiment with adjusting the pH of the broth to a neutral or slightly acidic/basic range prior to extraction to see how it affects partitioning into the organic phase.

  • Emulsion Formation: Emulsions, or the formation of a stable third layer between the aqueous and organic phases, can trap your compound and lead to significant loss.

    • To break an emulsion: Try adding brine (saturated NaCl solution), which can help to increase the polarity of the aqueous phase and disrupt the emulsion. Gentle centrifugation of the extraction mixture can also be effective.

  • Extraction Repetitions: Instead of a single extraction with a large volume of solvent, performing multiple extractions (e.g., 3 times) with smaller volumes is generally more efficient at recovering the target compound.[2]

Problem 2: Poor Separation and Tailing Peaks during Silica Gel Chromatography

Question: During silica gel column chromatography of the crude extract, we are observing poor separation of this compound from impurities, and the this compound peak shows significant tailing on TLC analysis. How can we improve this?

Answer:

Peak tailing and poor separation on silica gel are common issues, often related to the compound's interaction with the stationary phase or issues with the mobile phase.

  • Compound Instability: Quinoline-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation and tailing.[3]

    • Solution: Consider deactivating the silica gel by pre-treating it with a small percentage of a base like triethylamine (0.1-1%) in your mobile phase.[4][5] This can neutralize the acidic silanol groups and improve peak shape. Alternatively, using a different stationary phase like alumina (neutral or basic) could be beneficial.

  • Mobile Phase Optimization: The composition of your mobile phase is critical for good separation.

    • Polarity: If your compound is eluting too slowly (low Rf on TLC), increase the polarity of your mobile phase. If it's eluting too quickly (high Rf), decrease the polarity. A common mobile phase for such compounds could be a gradient of methanol in dichloromethane or ethyl acetate in hexane.

    • Solvent System: Ensure your chosen solvents are of high purity, as impurities in the solvent can affect the separation.

  • Sample Loading: Overloading the column is a frequent cause of poor separation.[5]

    • Solution: Ensure you are not loading too much crude extract onto the column. A general rule is to load an amount of sample that is 1-5% of the total weight of the silica gel. If your compound has poor solubility in the initial mobile phase, consider dry loading the sample onto the column.[6]

Problem 3: Presence of Multiple Unresolved Impurities in HPLC Analysis

Question: Our semi-purified this compound sample shows multiple, closely eluting or co-eluting peaks during HPLC analysis, making it difficult to obtain a pure fraction. What strategies can we employ to improve HPLC resolution?

Answer:

Improving resolution in HPLC often involves fine-tuning various chromatographic parameters.

  • Column Chemistry: The choice of HPLC column is paramount. For a compound like this compound, a C18 reversed-phase column is a good starting point. However, if resolution is poor, consider trying a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which will offer different selectivity.

  • Mobile Phase Modifiers: The addition of modifiers to the mobile phase can significantly impact peak shape and resolution.

    • Acidic Modifier: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase can improve the peak shape of polar compounds by suppressing the ionization of silanol groups on the stationary phase.

    • Buffer: If pH control is critical for separation, using a buffer system in the aqueous portion of your mobile phase can provide more consistent retention times and better resolution.

  • Gradient Optimization: A shallow gradient elution can often improve the separation of closely eluting compounds. Instead of a steep, rapid gradient, try a longer, more gradual increase in the organic solvent percentage.

  • Flow Rate and Temperature: Decreasing the flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases. Additionally, controlling the column temperature with a column oven can lead to more reproducible retention times and, in some cases, improved separation.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in my this compound sample?

A1: Impurities can originate from several stages of the production and purification process:

  • Fermentation-related impurities: These include other secondary metabolites produced by the Streptomyces strain, unused media components, and cell debris.

  • Extraction-related impurities: These can be lipids, pigments, and other compounds from the fermentation broth that are co-extracted with this compound.

  • Degradation products: this compound, being a quinoline derivative, might be susceptible to degradation by light, extreme pH, or prolonged exposure to the acidic surface of silica gel.[7] Aged samples, especially if exposed to light, can turn yellow or brown, indicating potential degradation.[7]

  • Solvent and reagent-related impurities: Impurities present in the solvents or reagents used during extraction and chromatography can contaminate the final product.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of techniques is often necessary for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for initial purity assessment and for monitoring the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[8][9] An HPLC system coupled with a UV-Vis or Diode Array Detector (DAD) can provide accurate information on the number and relative amounts of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to confirm the identity of the purified this compound and to identify major impurities if they are present in sufficient quantities.

Q3: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect the sample from light by storing it in an amber vial or a container wrapped in aluminum foil. Quinoline compounds can be light-sensitive.[7]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: If stored in solution, use a high-purity, anhydrous solvent and store at low temperatures. Repeated freeze-thaw cycles should be avoided.

Data Presentation

Table 1: Comparison of Solvents for Initial Extraction of this compound from Fermentation Broth (Hypothetical Data)

Solvent SystemThis compound Recovery (%)Purity by HPLC (%)Notes
Ethyl Acetate8560Good recovery, moderate purity.
Dichloromethane7555Lower recovery, co-extracts more non-polar impurities.
n-Butanol9045High recovery, but also extracts many polar impurities.
Ethyl Acetate:Hexane (1:1)7065Lower recovery, but improved initial purity.

Experimental Protocols

Protocol 1: General Method for Solvent Extraction of this compound
  • Adjust the pH of the Streptomyces fermentation broth to 7.0 using 1M HCl or 1M NaOH.

  • Transfer the broth to a separatory funnel.

  • Add an equal volume of ethyl acetate.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. If an emulsion forms, add 5-10% (v/v) of brine and gently swirl.

  • Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude extract.

Protocol 2: General Method for Silica Gel Column Chromatography
  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound extract in a minimal amount of dichloromethane or the initial mobile phase.

  • Carefully load the sample onto the top of the silica bed.

  • Begin elution with a low-polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).

  • Collect fractions and monitor the elution of this compound and impurities using TLC.

  • Combine the fractions containing pure this compound and concentrate in vacuo.

Visualizations

Lagunamycin_Purification_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Chrom Silica Gel Chromatography Crude_Extract->Silica_Chrom Semi_Pure Semi-Purified this compound Silica_Chrom->Semi_Pure HPLC Preparative HPLC (e.g., C18 Column) Semi_Pure->HPLC Pure_this compound Pure this compound (>95%) HPLC->Pure_this compound

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_extraction Solvent Extraction Issues cluster_chromatography Chromatography Issues Low_Yield Low Yield Emulsion Emulsion Formation Low_Yield->Emulsion can cause Check_pH Adjust pH Low_Yield->Check_pH Change_Solvent Change Solvent Low_Yield->Change_Solvent Add_Brine Add Brine / Centrifuge Emulsion->Add_Brine Poor_Sep Poor Separation Tailing_Peak Tailing Peak Poor_Sep->Tailing_Peak often related to Optimize_Mobile_Phase Optimize Mobile Phase Poor_Sep->Optimize_Mobile_Phase Change_Stationary_Phase Change Stationary Phase Poor_Sep->Change_Stationary_Phase Check_Loading Check Sample Load Poor_Sep->Check_Loading Tailing_Peak->Optimize_Mobile_Phase Deactivate_Silica Deactivate Silica Tailing_Peak->Deactivate_Silica

Caption: A logical diagram for troubleshooting common purification problems.

References

Preventing degradation of Lagunamycin during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Lagunamycin?

A1: While specific data for this compound is unavailable, compounds with similar chemical features are often sensitive to light, temperature, and repeated freeze-thaw cycles. Therefore, it is recommended to store this compound as a solid, protected from light, at -20°C or lower. For solutions, prepare fresh for each experiment or aliquot into single-use volumes and store at -80°C, protected from light.

Q2: What solvents are suitable for dissolving this compound?

A2: The solubility of this compound should be determined empirically. Start with common organic solvents such as DMSO or ethanol. Once dissolved, further dilutions into aqueous buffers for experiments should be done immediately before use. Be aware that the stability of this compound in aqueous solutions may be limited.

Q3: Is this compound sensitive to light?

A3: The quinone-like structure of this compound suggests potential photosensitivity. Quinones can undergo photochemical reactions. Therefore, it is crucial to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil.[1][2][3] All experimental procedures should be performed with minimal light exposure.

Q4: How does pH affect the stability of this compound?

A4: The stability of compounds containing quinone structures can be pH-dependent. Extreme pH values (both acidic and basic) may lead to degradation. It is advisable to maintain the pH of experimental buffers within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. If you must work outside this range, the stability of this compound should be validated under those conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity in the assay. Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of this compound for each experiment. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Ensure storage is at or below -20°C and protected from light.
Inconsistent experimental results. Partial degradation of this compound during the experiment.1. Minimize the time this compound is in aqueous solution before use. 2. Protect the experimental setup from light. 3. Evaluate the stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, duration).
Change in color of the this compound solution. This may indicate chemical degradation.1. Discard the solution. 2. Prepare a fresh solution from a solid stock. 3. Re-evaluate your solvent and buffer choices and storage conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a fume hood.

  • Dissolve the solid in an appropriate anhydrous solvent (e.g., DMSO) to a desired high concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes).

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions
  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Immediately before use, dilute the stock solution to the final working concentration in your pre-warmed experimental buffer.

  • Mix thoroughly but gently.

  • Use the working solution promptly and discard any unused portion. Do not re-freeze and re-use diluted solutions.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experiment storage Solid this compound (-20°C, dark) stock Stock Solution (e.g., 10 mM in DMSO) -80°C, dark, single-use aliquots storage->stock Dissolve working Working Solution (Diluted in assay buffer) stock->working Dilute immediately before use assay Biological Assay (Minimal light exposure) working->assay Add to assay degradation_pathway cluster_degradation Potential Degradation Pathways (Hypothetical) This compound This compound (Quinone-like structure) reduction Reduction of Quinone This compound->reduction Reducing agents photodegradation Photochemical Reaction This compound->photodegradation Light Exposure hydrolysis Hydrolysis at extreme pH This compound->hydrolysis High/Low pH inactive Inactive Products reduction->inactive photodegradation->inactive hydrolysis->inactive

References

Optimizing culture conditions for enhanced Lagunamycin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for enhanced Lagunamycin production from Streptomyces sp.

Frequently Asked Questions (FAQs)

Q1: What is the typical producing organism for this compound?

A1: this compound is produced by certain strains of Streptomyces, a genus of Gram-positive bacteria known for its prolific production of secondary metabolites, including many clinically important antibiotics.

Q2: What are the most critical parameters to optimize for enhancing this compound production?

A2: The most critical parameters to optimize are the composition of the culture medium (carbon and nitrogen sources, phosphate concentration, and trace elements), and physical fermentation conditions such as pH, temperature, aeration, and incubation time.

Q3: How does the choice of carbon source affect this compound yield?

A3: The type and concentration of the carbon source can significantly influence both biomass and secondary metabolite production. Some readily metabolized sugars like glucose may support rapid growth but can sometimes repress antibiotic synthesis. Slower-metabolized carbon sources may lead to higher yields of this compound. It is crucial to screen various carbon sources to find the optimal one for your specific Streptomyces strain.

Q4: What is the role of the nitrogen source in this compound production?

A4: Nitrogen is a key component of amino acids and other essential molecules. The choice of nitrogen source, whether organic (e.g., peptone, yeast extract) or inorganic (e.g., ammonium salts), can have a profound effect on the production of secondary metabolites like this compound. Complex nitrogen sources often provide essential growth factors that can enhance production.

Q5: What is the optimal pH and temperature for this compound fermentation?

A5: The optimal pH and temperature can vary between different Streptomyces strains. Generally, a pH range of 6.5 to 7.5 and a temperature range of 28°C to 32°C are considered favorable for the growth of Streptomyces and antibiotic production.[1] However, these parameters should be empirically determined for the specific this compound-producing strain.

Q6: How long should the fermentation process be carried out?

A6: The optimal fermentation time depends on the growth kinetics of the producing strain and the onset of secondary metabolite production. Typically, antibiotic production begins in the late logarithmic or early stationary phase of growth. A time-course study is recommended to determine the peak production period.

Troubleshooting Guide

Problem 1: Low or no this compound production despite good cell growth.

  • Q: My Streptomyces culture is growing well (high biomass), but the yield of this compound is very low. What could be the issue?

    • A: This is a common issue and can be attributed to several factors:

      • Catabolite Repression: If you are using a rapidly metabolized carbon source like glucose, it might be repressing the genes responsible for this compound biosynthesis. Try switching to a more slowly utilized carbon source or using a fed-batch strategy to maintain a low concentration of the primary carbon source.

      • Phosphate Inhibition: High concentrations of phosphate in the medium can inhibit the production of many secondary metabolites in Streptomyces.[2] Try reducing the initial phosphate concentration or using a phosphate-limited medium.

      • Sub-optimal pH: While the culture may grow over a broader pH range, the optimal pH for secondary metabolite production can be narrower. Monitor and control the pH of your culture throughout the fermentation process.

      • Inappropriate Nitrogen Source: The nitrogen source may be supporting excellent growth but not providing the necessary precursors or induction signals for this compound biosynthesis. Experiment with different nitrogen sources, both organic and inorganic.

Problem 2: Inconsistent this compound yields between batches.

  • Q: I am observing significant variability in this compound production from one fermentation batch to another. What are the likely causes?

    • A: Inconsistent yields are often due to a lack of precise control over experimental conditions. Key areas to check include:

      • Inoculum Quality: The age and size of the inoculum can significantly impact fermentation performance. Ensure you are using a consistent and healthy inoculum for each batch.

      • Medium Preparation: Small variations in the preparation of the culture medium, such as pH, component concentrations, and sterilization conditions, can lead to different outcomes. Standardize your media preparation protocol.

      • Aeration and Agitation: Inconsistent aeration and agitation can lead to variations in dissolved oxygen levels, which are critical for Streptomyces growth and antibiotic production. Ensure consistent shaker speeds and flask closures.

Problem 3: Difficulty in extracting and quantifying this compound.

  • Q: I am unsure if my extraction and quantification methods are accurate. How can I verify them?

    • A: Accurate extraction and quantification are crucial for optimization studies.

      • Extraction: this compound is typically extracted from the culture broth using organic solvents. Ensure you are using an appropriate solvent and that the pH of the broth is adjusted to optimize the partitioning of this compound into the organic phase.

      • Quantification: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying specific antibiotics. Develop a validated HPLC method with a pure standard of this compound to ensure accurate measurements.

Data Presentation

Table 1: Illustrative Example of the Effect of Different Carbon Sources on Antibiotic Production.

Carbon Source (2% w/v)Biomass (g/L)Antibiotic Yield (µg/mL)
Glucose8.515.2
Fructose7.822.5
Soluble Starch6.245.8
Glycerol5.538.4
Mannitol6.855.1

Table 2: Illustrative Example of the Effect of Different Nitrogen Sources on Antibiotic Production.

Nitrogen Source (1% w/v)Biomass (g/L)Antibiotic Yield (µg/mL)
Ammonium Sulfate4.218.9
Sodium Nitrate3.815.3
Peptone7.162.7
Yeast Extract8.058.4
Soybean Meal7.575.2

Experimental Protocols

1. One-Factor-at-a-Time (OFAT) Optimization

This method involves changing one variable at a time while keeping others constant to determine the optimal level for each factor.

  • Objective: To identify the optimal concentration of a single medium component (e.g., carbon source) for this compound production.

  • Methodology:

    • Prepare a basal fermentation medium with all components at a standard concentration, except for the variable being tested.

    • Set up a series of flasks where the concentration of the test variable (e.g., glucose) is varied (e.g., 0.5%, 1%, 2%, 3%, 4% w/v).

    • Inoculate all flasks with a standardized inoculum of the this compound-producing Streptomyces strain.

    • Incubate the flasks under constant conditions (temperature, agitation).

    • At the end of the fermentation period, harvest the broth from each flask.

    • Measure the biomass (e.g., dry cell weight) and the concentration of this compound (e.g., using HPLC).

    • Plot the this compound yield against the concentration of the tested variable to determine the optimal concentration.

    • Repeat this process for other key variables (nitrogen source, phosphate, etc.).

2. Response Surface Methodology (RSM)

RSM is a collection of statistical and mathematical techniques for building empirical models and optimizing processes.[2]

  • Objective: To study the interactions between multiple variables and find the optimal conditions for this compound production.

  • Methodology:

    • Screening: Use a Plackett-Burman design to identify the most significant factors affecting this compound production from a larger set of variables.

    • Optimization: Use a central composite design (CCD) to study the effects of the most significant variables at different levels. This design includes factorial points, axial points, and center points.

    • Model Fitting: Perform the experiments according to the CCD matrix. Analyze the results using analysis of variance (ANOVA) to fit a second-order polynomial equation to the data.

    • Response Surface Analysis: Generate 3D response surface plots and 2D contour plots from the fitted model to visualize the relationship between the variables and the response (this compound yield).

    • Validation: Determine the optimal conditions predicted by the model and validate them experimentally.

Mandatory Visualization

Experimental_Workflow_for_Optimization cluster_0 Phase 1: Screening cluster_1 Phase 2: Statistical Optimization cluster_2 Phase 3: Validation A Strain Activation and Inoculum Preparation B One-Factor-at-a-Time (OFAT) Screening of Carbon Sources A->B Inoculate C One-Factor-at-a-Time (OFAT) Screening of Nitrogen Sources A->C Inoculate D Response Surface Methodology (RSM) - Central Composite Design B->D Select best C-source C->D Select best N-source E Data Analysis (ANOVA) and Model Fitting D->E Experimental data F Determination of Optimal Conditions E->F Statistical model G Fermentation under Optimized Conditions F->G Optimized parameters H Quantification of This compound Yield G->H Harvest broth I Confirmation of Enhanced Production H->I Compare to baseline

Caption: Workflow for optimizing this compound production.

Lagunamycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_pathway This compound Biosynthesis Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate provides precursors MalonylCoA Malonyl-CoA Glucose->MalonylCoA MethylmalonylCoA Methylmalonyl-CoA Glucose->MethylmalonylCoA AHBA 3-Amino-5-hydroxybenzoic acid (AHBA Starter Unit) Shikimate->AHBA forms starter unit PKS Polyketide Synthase (PKS) Type I MalonylCoA->PKS extender unit MethylmalonylCoA->PKS extender unit AHBA->PKS loading Protothis compound Protothis compound PKS->Protothis compound synthesis Tailoring Post-PKS Tailoring Enzymes (Oxidation, Methylation, etc.) Protothis compound->Tailoring modification This compound This compound Tailoring->this compound final product

Caption: Simplified this compound biosynthesis pathway.

References

Validation & Comparative

A Comparative Analysis of Lagunamycin and Other 5-Lipoxygenase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory disease research, the 5-lipoxygenase (5-LOX) enzyme presents a critical therapeutic target. This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, potent lipid mediators implicated in a range of inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular diseases. This guide provides a detailed comparison of a novel 5-LOX inhibitor, Lagunamycin, with established inhibitors Zileuton and MK-886, offering a comprehensive overview of their efficacy, mechanisms of action, and safety profiles to inform further research and drug development efforts.

Executive Summary of Comparative Efficacy

The following table summarizes the key quantitative data for this compound, Zileuton, and MK-886, providing a direct comparison of their inhibitory activities.

InhibitorTargetIC50 ValueSource Organism/Cell Line
This compound 5-Lipoxygenase6.08 µMRat
Zileuton 5-Lipoxygenase0.3 µMRat Polymorphonuclear Leukocytes (PMNL)
0.4 µMHuman Polymorphonuclear Leukocytes (PMNL)
0.5 µMRat Basophilic Leukemia Cell Supernatant
MK-886 5-Lipoxygenase-Activating Protein (FLAP)3 nMIntact Leukocytes

In-Depth Inhibitor Profiles

This compound: A Novel Natural Product Inhibitor

This compound, a novel compound isolated from Streptomyces sp., has demonstrated direct inhibitory activity against 5-lipoxygenase.[1] Its efficacy, as indicated by an IC50 value of 6.08 µM in a rat model, positions it as a compound of interest for further investigation.[1] A notable characteristic of this compound is its ability to inhibit 5-LOX without inducing lipid peroxidation, suggesting a favorable preliminary safety profile.[1] However, comprehensive in vivo efficacy and preclinical toxicity data for this compound are not yet widely available, highlighting a critical area for future research.

Zileuton: The Clinical Benchmark

Zileuton is an orally active 5-lipoxygenase inhibitor and the only drug in its class approved by the FDA for the treatment of asthma in adults and children 12 years and older.[2][3][4] It functions as an iron chelator within the active site of the 5-LOX enzyme. Zileuton has shown significant efficacy in clinical trials, leading to improved lung function (FEV1), reduced asthma symptoms, and a decrease in the need for rescue medication.[3][4][5] In vivo studies in animal models have also demonstrated its ability to reduce inflammation in various models, such as carrageenan-induced pleurisy.[6]

However, the clinical use of Zileuton is associated with potential side effects, most notably the elevation of liver enzymes, requiring regular monitoring of liver function. Other reported side effects include sinusitis, nausea, and neuropsychiatric events.[3]

MK-886: An Indirect Inhibitor Targeting FLAP

MK-886 represents a different mechanistic class of 5-LOX pathway inhibitors. It does not directly inhibit the 5-LOX enzyme but instead targets the 5-lipoxygenase-activating protein (FLAP), a crucial membrane protein that presents arachidonic acid to 5-LOX.[7][8] By binding to FLAP, MK-886 prevents the translocation of 5-LOX to the nuclear membrane, a necessary step for its activation.[9] This indirect mechanism of action is highly potent, with an IC50 value of 3 nM for FLAP inhibition in intact leukocytes.

In vivo studies have explored the utility of MK-886 in various inflammatory models, including atherosclerosis, where it has shown some promise in reducing lesion formation in animal models.[7] However, some studies have reported conflicting results, with one study indicating that MK-886 could exacerbate hyperlipidemia and inflammation in a mouse model of diet-induced atherosclerosis.[10] Furthermore, off-target effects have been observed, including the inhibition of cyclooxygenase-1 (COX-1) at higher concentrations and the induction of apoptosis independent of its action on FLAP.[11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the points of intervention for this compound, Zileuton, and MK-886 within the 5-lipoxygenase signaling pathway.

5-Lipoxygenase Pathway 5-Lipoxygenase Signaling Pathway cluster_inhibitors Inhibitor Action Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LOX 5-Lipoxygenase FLAP->Five_LOX Presents AA to Five_HPETE 5-HPETE Five_LOX->Five_HPETE Catalyzes Leukotriene_A4 Leukotriene A4 Five_HPETE->Leukotriene_A4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) Leukotriene_A4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Promote This compound This compound This compound->Five_LOX Directly Inhibits Zileuton Zileuton Zileuton->Five_LOX Directly Inhibits (Iron Chelator) MK886 MK-886 MK886->FLAP Inhibits 5-LOX Inhibition Assay Workflow General Workflow for 5-LOX Inhibition Assay start Start prepare_enzyme Prepare 5-LOX Enzyme Solution start->prepare_enzyme prepare_inhibitor Prepare Inhibitor Dilutions start->prepare_inhibitor incubate Pre-incubate Enzyme with Inhibitor prepare_enzyme->incubate prepare_inhibitor->incubate add_substrate Add Arachidonic Acid (Substrate) incubate->add_substrate measure Measure Absorbance (234 nm) or Fluorescence add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end Carrageenan-Induced Paw Edema Workflow Workflow for Carrageenan-Induced Paw Edema Model start Start acclimatize Acclimatize Rodents start->acclimatize group_animals Group Animals (Control, Test, Positive Control) acclimatize->group_animals administer_compounds Administer Test Compounds and Controls group_animals->administer_compounds inject_carrageenan Inject Carrageenan into Paw administer_compounds->inject_carrageenan measure_edema Measure Paw Volume at Timed Intervals inject_carrageenan->measure_edema analyze Calculate % Inhibition of Edema measure_edema->analyze end End analyze->end

References

Unraveling the Cross-Reactivity Potential of Lagunamycin with Quinolone Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Lagunamycin, a compound isolated from Streptomyces sp., has been identified as a quinoline derivative with the chemical structure 6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone. This structural classification places it in the same broad chemical family as quinolone antibiotics, a widely used class of synthetic antibacterial agents. However, the initial characterization of this compound focused on its potent inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammatory pathways, with limited investigation into its antibacterial properties.

Structural and Mechanistic Comparison

Quinolone antibiotics exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[1] The core pharmacophore of quinolones is the bicyclic quinoline ring system.

The shared quinoline core between this compound and quinolone antibiotics suggests a potential for a similar mechanism of action. It is plausible that this compound could also interact with bacterial DNA gyrase or topoisomerase IV. However, to date, no published experimental studies have specifically investigated the effect of this compound on these enzymes.

Table 1: Structural and Mechanistic Overview

FeatureThis compoundQuinolone Antibiotics
Core Structure QuinolineQuinoline
Primary Reported Activity 5-Lipoxygenase InhibitionAntibacterial
Antibacterial Mechanism Not experimentally determinedInhibition of DNA gyrase and topoisomerase IV

Experimental Data and Protocols

A thorough review of the scientific literature reveals a significant gap in the experimental data regarding the antibacterial activity of this compound. While it is classified as an anti-bacterial agent, specific data from antimicrobial susceptibility testing (AST), such as Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains, are not publicly available.

In the absence of direct experimental data for this compound, a comparative analysis of cross-reactivity remains speculative. To definitively assess cross-reactivity, a series of experiments would be required.

Proposed Experimental Workflow for Assessing Cross-Reactivity:

A logical workflow to investigate the cross-reactivity of this compound with quinolone antibiotics would involve several key steps.

G cluster_0 Phase 1: Antibacterial Activity Profiling cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Cross-Reactivity Assessment A Antimicrobial Susceptibility Testing (AST) of this compound B Determine Minimum Inhibitory Concentrations (MICs) A->B C DNA Gyrase/Topoisomerase IV Inhibition Assays B->C D Compare inhibitory activity with known quinolones C->D E Test this compound against quinolone-resistant bacterial strains D->E F Analyze patterns of resistance/susceptibility E->F

Figure 1. Proposed experimental workflow. This diagram outlines the necessary steps to determine the antibacterial mechanism and cross-reactivity of this compound.

Detailed Methodologies:
  • Antimicrobial Susceptibility Testing (AST): Standard broth microdilution or agar dilution methods would be employed to determine the MICs of this compound against a diverse panel of Gram-positive and Gram-negative bacteria. This panel should include strains with known resistance mechanisms to various quinolone antibiotics.

  • DNA Gyrase and Topoisomerase IV Inhibition Assays: In vitro enzymatic assays would be conducted to measure the inhibitory effect of this compound on purified bacterial DNA gyrase and topoisomerase IV. These assays typically measure the supercoiling (for gyrase) or relaxation (for topoisomerase IV) of plasmid DNA. The results would be compared to the inhibitory activity of well-characterized quinolones like ciprofloxacin and levofloxacin.

Signaling Pathways

The primary signaling pathway affected by quinolone antibiotics is the DNA damage response in bacteria. The accumulation of double-strand breaks triggers the SOS response, a complex regulatory network that attempts to repair the DNA damage. If the damage is too extensive, this pathway ultimately leads to programmed cell death.

cluster_quinolone Quinolone Action cluster_sos Bacterial Response Quinolone Quinolone Gyrase_TopoIV DNA Gyrase / Topoisomerase IV Quinolone->Gyrase_TopoIV Inhibition DSB Double-Strand Breaks Gyrase_TopoIV->DSB Induction SOS SOS Response DSB->SOS Activation Cell_Death Cell Death SOS->Cell_Death Leads to

Figure 2. Quinolone-induced DNA damage pathway. This diagram illustrates the mechanism leading to bacterial cell death upon exposure to quinolone antibiotics.

Conclusion

Based on its quinoline core structure, this compound holds the potential for cross-reactivity with other quinolone antibiotics. This cross-reactivity could manifest in two ways: 1) this compound may inhibit the same bacterial targets (DNA gyrase and topoisomerase IV), and therefore be ineffective against bacteria that have developed resistance to other quinolones through target-site mutations. 2) Conversely, if this compound has a different primary antibacterial mechanism, it could be effective against quinolone-resistant strains.

Without the foundational experimental data on this compound's antibacterial spectrum and its effect on bacterial topoisomerases, any discussion of cross-reactivity remains speculative. The proposed experimental workflow provides a clear roadmap for future research to elucidate the antibacterial properties of this natural product and its relationship to the widely used quinolone antibiotics. Such studies are crucial for understanding the potential of this compound as a new antibacterial lead and for predicting its performance against clinically relevant drug-resistant pathogens.

References

Uncharted Territory: The In Vitro Anticancer Potential of Lagunamycin Remains Unverified

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the bioactivity of natural compounds, comprehensive studies validating the in vitro anticancer activity of Lagunamycin are not available in the current scientific literature. While its role as a 5-lipoxygenase inhibitor is established, its direct cytotoxic or anti-proliferative effects against cancer cell lines have yet to be reported, precluding a direct comparison with other established anticancer agents.

This compound, a compound isolated from Streptomyces sp., is primarily recognized for its potent inhibitory activity against 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory pathways. Research has shown that some 5-LO inhibitors can exert anti-proliferative and cytotoxic effects in various tumor cells.[1][2][3][4][5] This has led to the hypothesis that targeting the 5-LO pathway could be a viable strategy in cancer therapy. However, the anticancer potential of 5-LO inhibitors is not universal across all compounds in this class, and specific experimental data for this compound's effect on cancer cells is conspicuously absent.

In contrast, a wealth of in vitro data exists for other microbial-derived compounds, demonstrating their significant anticancer properties. For instance, Geldanamycin and Lidamycin, both antibiotics, have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Comparative Landscape of Other Microbial-Derived Anticancer Agents

To provide a context for where this compound could potentially fit, should its anticancer activity be explored, this guide presents data on two other well-studied microbial products: Geldanamycin and Lidamycin.

Cytotoxicity Profile of Comparator Compounds

The following table summarizes the in vitro cytotoxic activity of Geldanamycin and Lidamycin against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineAssayIC50Reference
GeldanamycinHT29 (Colon)Cytotoxicity Assay~1.4-fold difference compared to BE cells[6]
GeldanamycinA2780 (Ovarian)Cytotoxicity AssayDose-dependent cytotoxicity observed[7]
LidamycinHT-29 (Colon)MTS AssayDose-dependent inhibition[8]
LidamycinSP2/0 (Myeloma)MTS AssaySignificant reduction in cell proliferation[9]
LidamycinU266 (Myeloma)MTS AssaySignificant reduction in cell proliferation[9]
LidamycinSKO-007 (Myeloma)MTS AssaySignificant reduction in cell proliferation[9]

Mechanisms of Action: A Look at Established Compounds

Understanding the mechanisms by which other microbial-derived agents exert their anticancer effects can provide a roadmap for potential future investigations into this compound.

Geldanamycin: Targeting Chaperone Proteins

Geldanamycin is known to induce cell cycle arrest, particularly at the G2 phase, and promote apoptosis. Its mechanism involves the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for tumor cell growth and survival.

Geldanamycin_Mechanism cluster_downstream Downstream Effects Geldanamycin Geldanamycin Hsp90 Hsp90 Geldanamycin->Hsp90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., c-Src) Hsp90->ClientProteins Stabilizes Degradation Proteasomal Degradation CellCycleArrest G2 Cell Cycle Arrest Apoptosis Apoptosis Degradation->CellCycleArrest Degradation->Apoptosis

Caption: Geldanamycin inhibits Hsp90, leading to the degradation of client proteins, resulting in cell cycle arrest and apoptosis.

Lidamycin: Inducing DNA Damage and Apoptosis

Lidamycin, a member of the enediyne antibiotic family, exhibits potent cytotoxicity through its ability to cause DNA damage. This damage triggers a cellular stress response, leading to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis through the activation of signaling pathways like the p38 MAPK pathway.[8]

Lidamycin_Mechanism Lidamycin Lidamycin DNA Cellular DNA Lidamycin->DNA Induces DNAdamage DNA Damage DNA->DNAdamage p38MAPK p38 MAPK Activation DNAdamage->p38MAPK G2Arrest G2 Cell Cycle Arrest p38MAPK->G2Arrest Apoptosis Apoptosis p38MAPK->Apoptosis

Caption: Lidamycin induces DNA damage, activating the p38 MAPK pathway, which in turn leads to G2 cell cycle arrest and apoptosis.

Experimental Protocols

While specific protocols for testing this compound's anticancer activity are not available, standard assays are widely used to evaluate the in vitro efficacy of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (and a vehicle control) for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treat Treat with this compound (or comparator) start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay (Cytotoxicity) incubate->mtt flow Flow Cytometry (Cell Cycle/Apoptosis) incubate->flow data_analysis Data Analysis (IC50, Cell Cycle Distribution) mtt->data_analysis flow->data_analysis end End: Determine Anticancer Effect data_analysis->end

References

A Comparative Analysis of Lagunamycin and Other Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and therapeutic potential of a unique 5-lipoxygenase inhibitor in comparison to established clinical agents.

In the ever-evolving landscape of drug discovery, natural products derived from microorganisms remain a cornerstone of therapeutic innovation. The genus Streptomyces has been a particularly fruitful source, yielding a plethora of clinically significant antibiotics. This guide provides a comparative analysis of Lagunamycin, a novel bioactive compound, against other well-established Streptomyces-derived antibiotics: Doxorubicin, Actinomycin D, and Vancomycin. We will explore their mechanisms of action, target signaling pathways, and present available quantitative data on their biological activities.

Executive Summary

This guide is intended for researchers, scientists, and drug development professionals. It offers a side-by-side comparison of this compound with Doxorubicin, Actinomycin D, and Vancomycin, highlighting their distinct modes of action and potential therapeutic applications. While Doxorubicin and Actinomycin D are potent anticancer agents that primarily interact with DNA, and Vancomycin is a crucial antibacterial that inhibits cell wall synthesis, this compound presents a unique profile as a potent inhibitor of 5-lipoxygenase, an enzyme implicated in inflammatory diseases and cancer.

Comparative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound and the selected comparative antibiotics. This data provides a snapshot of their potency in different biological assays.

AntibioticAssayTarget/Cell LineIC50 / MICReference
This compound 5-Lipoxygenase InhibitionRat 5-Lipoxygenase6.08 µM[1]
Doxorubicin CytotoxicityMCF-7 (Breast Cancer)2.50 µM
CytotoxicityAMJ13 (Breast Cancer)223.6 µg/ml[2]
Actinomycin D AntibacterialStaphylococcus aureus2 µg/mL[3]
AntibacterialMethicillin-resistant S. aureus (MRSA)1 µg/mL[4]
Vancomycin AntibacterialMethicillin-resistant S. aureus (MRSA)0.5 - 2 µg/mL[5]

Table 1: Comparative IC50 and MIC Values. This table presents the half-maximal inhibitory concentration (IC50) for anticancer and enzyme-inhibitory activities and the minimum inhibitory concentration (MIC) for antibacterial activity.

Mechanism of Action and Signaling Pathways

The therapeutic effects of these antibiotics are dictated by their unique interactions with cellular components and their influence on critical signaling pathways.

This compound: A 5-Lipoxygenase Inhibitor

This compound, isolated from Streptomyces sp. AA0310, distinguishes itself by being a potent inhibitor of 5-lipoxygenase (5-LOX)[1]. The 5-LOX pathway is a critical component of the inflammatory response, responsible for the synthesis of leukotrienes from arachidonic acid. By inhibiting this enzyme, this compound has the potential to be a valuable tool in studying and potentially treating inflammatory conditions. The downstream effects of 5-LOX inhibition can indirectly influence other signaling pathways, but direct modulation of pathways like NF-κB or MAPK by this compound has not yet been extensively reported.

G Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->5-LOX Inhibits

5-Lipoxygenase Pathway Inhibition by this compound
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin, a widely used chemotherapeutic agent, exerts its cytotoxic effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II. This disruption of DNA replication and transcription leads to cell cycle arrest and apoptosis. Doxorubicin has also been shown to activate the NF-κB signaling pathway, a complex regulator of inflammation, cell survival, and apoptosis[2][4][6][7][8].

G Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II NFkB_Activation NF-κB Activation Doxorubicin->NFkB_Activation DNA_Damage DNA Damage DNA->DNA_Damage Topo_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's Multifaceted Mechanism of Action
Actinomycin D: A Transcription Inhibitor

Actinomycin D, another potent anticancer agent, functions by intercalating into DNA, primarily at G-C rich regions, and inhibiting transcription by RNA polymerase. This leads to a global shutdown of RNA synthesis and subsequent cell death. Studies have also indicated that Actinomycin D can activate various components of the MAP kinase (MAPK) signaling pathway, including ERK1/2, p38, and JNK, which are involved in regulating cell proliferation, differentiation, and apoptosis[9].

G Actinomycin_D Actinomycin D DNA_Intercalation DNA Intercalation (G-C rich regions) Actinomycin_D->DNA_Intercalation MAPK_Activation MAPK Pathway Activation (ERK, p38, JNK) Actinomycin_D->MAPK_Activation Transcription_Inhibition Transcription Inhibition (RNA Polymerase) DNA_Intercalation->Transcription_Inhibition Protein_Synthesis_Block Protein Synthesis Block Transcription_Inhibition->Protein_Synthesis_Block Apoptosis Apoptosis Protein_Synthesis_Block->Apoptosis

Actinomycin D's Mechanism of Transcription Inhibition
Vancomycin: An Inhibitor of Bacterial Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that is a last resort for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby inhibiting the transglycosylation and transpeptidation steps of cell wall synthesis. This leads to a weakened cell wall and eventual cell lysis. Vancomycin's interaction with bacterial signaling is primarily through the induction of two-component regulatory systems, such as VraRS, which sense cell wall stress and trigger a response to fortify the cell envelope[10].

G Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Peptidoglycan_Precursor Binds to VraRS_Activation VraRS Two-Component System Activation Vancomycin->VraRS_Activation Induces Cell_Wall_Synthesis Cell Wall Synthesis (Transglycosylation/ Transpeptidation) Peptidoglycan_Precursor->Cell_Wall_Synthesis Inhibits Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis

Vancomycin's Inhibition of Bacterial Cell Wall Synthesis

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

5-Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

  • Reagents:

    • 5-Lipoxygenase enzyme solution (from rat or human source)

    • Arachidonic acid (substrate)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Buffer (e.g., Tris-HCl, pH 7.4)

  • Procedure:

    • Pre-incubate the 5-lipoxygenase enzyme with the test compound or vehicle control in the buffer for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Monitor the formation of the product (e.g., leukotrienes) by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

    • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against a range of test compound concentrations.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Cell culture medium

    • Test compound (e.g., Doxorubicin, Actinomycin D)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Antimicrobial agent (e.g., Vancomycin, Actinomycin D)

  • Procedure:

    • Prepare serial two-fold dilutions of the antimicrobial agent in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Conclusion

This comparative analysis underscores the diverse mechanisms of action employed by Streptomyces-derived antibiotics. While Doxorubicin and Actinomycin D remain mainstays in cancer chemotherapy due to their potent DNA-damaging effects, and Vancomycin is a critical weapon against resistant Gram-positive bacteria, this compound emerges as a compound with a distinct and intriguing profile. Its potent inhibition of 5-lipoxygenase suggests a therapeutic potential in inflammatory diseases and potentially in cancers where the 5-LOX pathway is upregulated. Further research is warranted to fully elucidate the antibacterial and anticancer activities of this compound and to explore its effects on key signaling pathways, which will be crucial in defining its future therapeutic applications. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A Comparative Analysis of Lagunamycin and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Inflammation Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of Lagunamycin, a 5-lipoxygenase inhibitor, and traditional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes. This document is intended to be a resource for researchers and professionals in drug development, offering a comparative overview of their mechanisms of action, supported by available experimental data and detailed protocols for relevant assays.

The inflammatory cascade is a complex biological process involving multiple pathways. A key signaling molecule in this process is arachidonic acid, which is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes. NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes, while this compound targets the 5-lipoxygenase (5-LOX) enzyme. Understanding the nuances of these different mechanisms is crucial for the development of targeted anti-inflammatory therapies.

Mechanism of Action: A Tale of Two Pathways

NSAIDs, a cornerstone in the management of pain and inflammation, function by inhibiting the COX enzymes, COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[1]

In contrast, this compound has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX).[2] The 5-LOX enzyme is responsible for the initial steps in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants for neutrophils and other leukocytes, playing a significant role in the inflammatory response. By inhibiting 5-LOX, this compound reduces the production of these pro-inflammatory mediators. The development of dual inhibitors targeting both COX and 5-LOX pathways is an active area of research, with the aim of achieving broader anti-inflammatory effects and a more favorable safety profile.[1][3][4]

Quantitative Efficacy Data

Table 1: In Vitro Inhibitory Activity of this compound against 5-Lipoxygenase

CompoundTarget EnzymeIC50 (µM)Source
This compoundRat 5-Lipoxygenase6.08[2]

Table 2: In Vitro Inhibitory Activity of Common NSAIDs against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
COX-2 Selective
Celecoxib150.04375
Rofecoxib>10000.018>55,555
Etoricoxib1061106
Non-Selective
Diclofenac1.10.0715.7
Ibuprofen13350.37
Naproxen2.65.10.51
Indomethacin0.091.90.05
COX-1 Selective
Aspirin0.171.10.15

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Signaling Pathway and Experimental Workflow

To visualize the distinct mechanisms of action and a typical experimental approach for evaluating these compounds, the following diagrams are provided.

Arachidonic Acid Cascade cluster_cox cluster_lox Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX_path Cyclooxygenase (COX) Pathway COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX_path Lipoxygenase (LOX) Pathway FiveLOX 5-Lipoxygenase AA->FiveLOX PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes HPETE 5-HPETE FiveLOX->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes NSAIDs NSAIDs NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit This compound This compound This compound->FiveLOX inhibits Experimental Workflow start Start: Identify Test Compounds (this compound, NSAIDs) invitro In Vitro Assays start->invitro cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay lox_assay 5-LOX Inhibition Assay invitro->lox_assay ic50 Determine IC50 Values cox_assay->ic50 lox_assay->ic50 invivo In Vivo Inflammation Model (e.g., Carrageenan-induced Paw Edema) ic50->invivo treatment Administer Compounds to Animal Models invivo->treatment measurement Measure Inflammatory Response (e.g., Paw Volume) treatment->measurement data_analysis Data Analysis and Comparison measurement->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

In Vivo Validation of Lagunamycin's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, publicly available in vivo studies validating the anti-inflammatory properties of Lagunamycin are not available. This guide provides a comparative framework based on its known mechanism as a 5-lipoxygenase (5-LOX) inhibitor. The experimental data presented is for alternative anti-inflammatory agents and serves as a benchmark for potential future in vivo studies of this compound.

This compound, a metabolite isolated from Streptomyces sp., has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful pro-inflammatory mediators. While in vitro data underscores its potential, this guide explores the common in vivo models and comparative drugs that would be essential in validating its anti-inflammatory efficacy.

Performance Comparison with Alternatives

As direct in vivo data for this compound is unavailable, this section provides a comparative analysis of well-established anti-inflammatory agents, including a non-steroidal anti-inflammatory drug (NSAID) and another natural product with 5-LOX inhibitory action. The data is presented from the widely used carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation.

CompoundDoseTime Point (hours)Inhibition of Edema (%)Reference Compound
Indomethacin5 mg/kg345-55%Standard NSAID
Ellagic Acid30 mg/kg3~40%5-LOX Inhibitor
This compound Data Not Available ---

Signaling Pathway of 5-Lipoxygenase

The primary mechanism of this compound's anti-inflammatory action is the inhibition of 5-lipoxygenase. This enzyme is central to the conversion of arachidonic acid into leukotrienes, which are involved in various inflammatory processes, including leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction. The following diagram illustrates this pathway.

5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LOX 5-Lipoxygenase FLAP->Five_LOX Presents to Five_HPETE 5-HPETE Five_LOX->Five_HPETE Catalyzes This compound This compound This compound->Five_LOX Inhibits LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 via LTA4_Hydrolase LTA4 Hydrolase LTA4_Hydrolase->LTB4 LTC4_Synthase LTC4 Synthase LTC4_Synthase->LTC4 Inflammation Inflammation (Chemotaxis, Vascular Permeability) LTB4->Inflammation LTC4->Inflammation

Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.

Experimental Protocols

To facilitate future in vivo validation of this compound, detailed methodologies for two standard acute inflammation models are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-edematous effect of new anti-inflammatory compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Test compound (this compound) and vehicle

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

Procedure:

  • Animals are fasted overnight with free access to water.

  • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups: Vehicle control, reference drug, and this compound treatment groups (at various doses).

  • The respective treatments are administered orally or intraperitoneally.

  • One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

TPA-Induced Ear Edema in Mice

This model is suitable for evaluating topically applied anti-inflammatory agents.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) solution in acetone

  • Test compound (this compound) in a suitable vehicle (e.g., acetone)

  • Reference drug (e.g., Dexamethasone)

  • Biopsy punch (6 mm)

  • Analytical balance

Procedure:

  • Mice are divided into control, reference, and this compound treatment groups.

  • The test compound or reference drug is applied topically to both the inner and outer surfaces of the right ear. The left ear serves as a control.

  • After 30 minutes, 20 µL of TPA solution is applied to the right ear of all animals to induce inflammation.

  • After 4-6 hours, the mice are euthanized, and a 6 mm circular section is removed from both ears with a biopsy punch.

  • The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as a measure of edema.

  • The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vivo validation of a novel anti-inflammatory compound.

In Vivo Validation Workflow start Compound Selection (e.g., this compound) animal_model Select Animal Model (e.g., Paw Edema, Ear Edema) start->animal_model grouping Animal Grouping & Acclimatization animal_model->grouping dosing Dose Administration (Vehicle, Reference, Test Compound) grouping->dosing induction Induction of Inflammation (Carrageenan, TPA) dosing->induction measurement Measurement of Inflammatory Parameters (Paw Volume, Ear Weight) induction->measurement analysis Data Analysis & Statistical Evaluation measurement->analysis conclusion Conclusion on Anti-inflammatory Efficacy analysis->conclusion

Caption: A generalized workflow for the in vivo validation of anti-inflammatory compounds.

A Head-to-Head Comparison of 5-Lipoxygenase Inhibitors: Lagunamycin and Zileuton

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory disease research and drug development, the 5-lipoxygenase (5-LOX) pathway presents a critical target. This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, potent lipid mediators implicated in a variety of inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular diseases. This guide provides a detailed, head-to-head comparison of two distinct 5-LOX inhibitors: Lagunamycin, a naturally derived agent, and Zileuton, a well-established synthetic drug. This objective analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, potency, and the experimental frameworks used for their evaluation.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

Both this compound and Zileuton exert their therapeutic effects by inhibiting the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid into leukotrienes.[1][2] This inhibition effectively curtails the production of pro-inflammatory leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[3][4] These leukotrienes are known to mediate a range of biological effects that contribute to inflammation, such as augmenting neutrophil and eosinophil migration, increasing vascular permeability, and causing smooth muscle contraction.[4][5]

Zileuton, a synthetic N-hydroxyurea derivative, is an orally active inhibitor of 5-lipoxygenase.[3][6] It is a well-characterized compound used clinically for the maintenance treatment of asthma in adults and children 12 years of age and older.[3] Zileuton functions as an iron ligand-type inhibitor, chelating the active site iron of the 5-LOX enzyme.[7]

This compound is a novel 5-lipoxygenase inhibitor isolated from the culture medium of Streptomyces sp. AA0310.[2][8] A key characteristic of this compound is its ability to inhibit 5-LOX without inducing lipid peroxidation, suggesting a potentially favorable side-effect profile.[2][8]

digraph "5_Lipoxygenase_Pathway" {
  graph [fontname="Arial", fontsize=12, label="Simplified 5-Lipoxygenase Signaling Pathway", labelloc=t, labeljust=c, rankdir=TB];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"Arachidonic_Acid" [label="Arachidonic Acid"]; "5_LOX" [label="5-Lipoxygenase (5-LOX)", fillcolor="#FBBC05", fontcolor="#202124"]; "Leukotrienes" [label="Leukotrienes\n(LTB4, LTC4, LTD4, LTE4)"]; "Inflammation" [label="Inflammatory Response\n(Bronchoconstriction, Chemotaxis, etc.)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Zileuton" [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "5_LOX"; "5_LOX" -> "Leukotrienes"; "Leukotrienes" -> "Inflammation";

"this compound" -> "5_LOX" [arrowhead=tee, color="#34A853"]; "Zileuton" -> "5_LOX" [arrowhead=tee, color="#4285F4"]; }

References

Unraveling the Enigma: A Comparative Guide to Validating the Antibacterial Mechanism of Lagunamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagunamycin, a quinolone antibiotic isolated from Streptomyces sp., has demonstrated potential as an antibacterial agent. However, the precise mechanism underlying its bactericidal or bacteriostatic activity remains to be fully elucidated. This guide provides a comparative framework for validating the potential antibacterial mechanism of this compound. Drawing parallels with the well-established mechanism of quinolone antibiotics, specifically ciprofloxacin, we outline a series of experimental protocols and data presentation strategies to systematically investigate this compound's mode of action. This document is intended to serve as a comprehensive resource for researchers aiming to characterize this promising antimicrobial compound.

Comparative Framework: this compound and Quinolone Antibiotics

The initial classification of this compound as a quinolone suggests a potential mechanism of action involving the inhibition of bacterial DNA synthesis. Quinolone antibiotics, such as ciprofloxacin, exert their antibacterial effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.[3] By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately cell death.[2][3][4]

To validate whether this compound follows a similar mechanistic pathway, a direct comparison of its effects on bacterial growth and specific molecular targets with those of a known quinolone like ciprofloxacin is essential.

Quantitative Data Presentation for Comparative Analysis

A systematic comparison of the antibacterial potency of this compound and a reference quinolone requires the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables provide a template for organizing such data, populated with representative MIC values for ciprofloxacin for illustrative purposes.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Ciprofloxacin against Gram-Positive Bacteria (µg/mL)

Bacterial StrainThis compound MICCiprofloxacin MIC
Staphylococcus aureusData not available0.32 - 128[1][7]
Streptococcus pneumoniaeData not available0.5 - 4[1]
Enterococcus faecalisData not available0.25 - 8[1]
Listeria monocytogenesData not available0.12 - 2[1]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Ciprofloxacin against Gram-Negative Bacteria (µg/mL)

Bacterial StrainThis compound MICCiprofloxacin MIC
Escherichia coliData not available≤0.25 - >2[8]
Pseudomonas aeruginosaData not available≤0.5 - >1[8]
Klebsiella pneumoniaeData not availableData not available
Enterobacter spp.Data not available≤0.25[8]

Experimental Protocols for Mechanistic Validation

To elucidate the antibacterial mechanism of this compound, a series of well-established assays should be performed. These protocols are designed to investigate its potential effects on bacterial DNA synthesis and its interaction with topoisomerase enzymes.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacterium in appropriate broth medium to mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of this compound and the comparator antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test bacterium for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer (containing ATP and MgCl2).

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., ciprofloxacin) to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (relaxed, supercoiled) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) can be determined.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase IV enzyme, and assay buffer (containing ATP and MgCl2).

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for a specified time to allow for the decatenation reaction.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Agarose Gel Electrophoresis: Separate the catenated kDNA from the decatenated minicircles on an agarose gel.

  • Visualization and Analysis: Stain the gel and visualize under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles compared to the control. The IC50 value can be calculated.

Visualizing Mechanistic Pathways and Workflows

To clearly illustrate the potential mechanism of action of this compound and the experimental workflow for its validation, the following diagrams are provided.

Lagunamycin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell_Death Topo_IV->DNA_Replication Enables DNA_Replication->Cell_Death Blocked Experimental_Workflow Start Start MIC_Assay MIC Determination (this compound vs. Ciprofloxacin) Start->MIC_Assay DNA_Gyrase_Assay DNA Gyrase Inhibition Assay MIC_Assay->DNA_Gyrase_Assay Topo_IV_Assay Topoisomerase IV Inhibition Assay MIC_Assay->Topo_IV_Assay Data_Analysis Data Analysis and Comparison DNA_Gyrase_Assay->Data_Analysis Topo_IV_Assay->Data_Analysis Conclusion Elucidate Mechanism Data_Analysis->Conclusion

References

Comparative Study of the Cytotoxic Effects of Lagunamycin on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lagunamycin, a quinone-related antibiotic isolated from Streptomyces sp., has been identified as a 5-lipoxygenase inhibitor.[1] While its primary bioactivity has been characterized, its potential as a selective anticancer agent remains an area of interest. Compounds derived from Streptomyces have a well-documented history of potent cytotoxic activity against various cancer cell lines, with some exhibiting a desirable therapeutic window by showing reduced toxicity towards normal cells.[2][3][4] This guide provides a comparative framework for evaluating the cytotoxic effects of such compounds, using representative data from other Streptomyces metabolites to illustrate the potential selectivity of this compound.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activity of representative compounds isolated from Streptomyces species against various human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of a Representative Streptomyces Metabolite (Marmycin A) on Cancer vs. Normal Cells

Cell LineCell TypeIC50 (nM)
HCT-116Human Colon Carcinoma60.5
MRC-5 Human Normal Lung Fibroblast > 40,000 (for similar compounds) [3]

Note: Data for Marmycin A on HCT-116 is from a specific study.[3] The value for MRC-5 is inferred from related compounds discussed in the same context, highlighting potential selectivity.[3]

Table 2: Cytotoxicity of a Streptomyces pluripotens MUSC 137 Extract

Cell LineCell TypeIC50 (µg/mL)Selectivity Index (SI)*
MCF-7Human Breast Adenocarcinoma61.33 ± 17.10>1.63
HCT-116Human Colon Carcinoma83.72 ± 7.17>1.19
A549Human Lung Carcinoma147.20 ± 19.23<1
Normal Cell Line (Not specified) Less toxic -

The Selectivity Index (SI) is the ratio of the IC50 value for a normal cell line to that of a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The extract from Streptomyces pluripotens MUSC 137 was noted to be less toxic against normal cell lines.[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess cytotoxicity and the mechanism of action of a compound like this compound.

Cell Culture

Human cancer cell lines (e.g., HCT-116, MCF-7) and a normal human cell line (e.g., MRC-5) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound). A control group receives media with the vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in a 6-well plate and treated with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in 1X binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action CancerCells Cancer Cell Lines (e.g., HCT-116, MCF-7) Treatment Treat with this compound (Varying Concentrations) CancerCells->Treatment NormalCells Normal Cell Line (e.g., MRC-5) NormalCells->Treatment MTT MTT Assay (24, 48, 72 hrs) Treatment->MTT ApoptosisAssay Annexin V/PI Staining Treatment->ApoptosisAssay IC50 Calculate IC50 Values MTT->IC50 FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry PathwayAnalysis Signaling Pathway (Western Blot) FlowCytometry->PathwayAnalysis G This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Safety Operating Guide

Proper Disposal of Lagunamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling Lagunamycin, a potent quinolone-based antibiotic with cytotoxic properties, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its hazardous nature, standard disposal methods for laboratory chemicals are insufficient. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.

Core Safety and Handling Principles

This compound is classified as a cytotoxic agent and requires careful handling in a controlled environment to prevent exposure. All personnel must wear appropriate Personal Protective Equipment (PPE), including double gloves, a disposable gown, and eye protection, when handling the compound or its waste. All work with this compound should be conducted in a certified biological safety cabinet (BSC) or a chemical fume hood.

Quantitative Data Summary

ParameterGuidelineSource Category
Waste Segregation Designated, clearly labeled, puncture-proof, and leak-proof containers with purple lids.Cytotoxic Waste Disposal
PPE Double nitrile gloves, disposable gown, eye protection (safety glasses or goggles).Cytotoxic Drug Handling
Spill Cleanup Use a cytotoxic spill kit; absorb with inert material, decontaminate the area.Cytotoxic Spill Management
Final Disposal High-temperature incineration at a licensed hazardous waste facility.Hazardous Waste Management

Experimental Protocols

Decontamination of Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated surfaces and equipment, a chemical inactivation approach followed by a thorough cleaning is recommended. While a specific validated inactivation protocol for this compound is not published, the chemical properties of quinones suggest a potential for inactivation through a 1,4-addition reaction.

Materials:

  • Freshly prepared 1 M solution of a primary amine (e.g., Tris base) in an appropriate solvent.

  • Inert absorbent material (e.g., spill pads, vermiculite).

  • Cytotoxic waste disposal bags and containers.

  • Appropriate PPE.

Procedure:

  • Containment: Isolate the spill area.

  • Absorption: Cover the spill with an inert absorbent material.

  • Inactivation (Use with caution and validate for your specific application): Carefully apply the 1 M primary amine solution to the absorbed spill, allowing for a reaction time of at least 30 minutes. This is based on the general reactivity of quinones and should be validated for effectiveness against this compound.

  • Collection: Collect all contaminated materials (absorbent, used PPE) and place them in a designated cytotoxic waste bag.

  • Cleaning: Clean the affected area with a suitable laboratory detergent and water.

  • Rinsing: Rinse the area thoroughly with water.

  • Disposal: Dispose of all cleaning materials as cytotoxic waste.

Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.

Lagunamycin_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management Generate Generate this compound Waste (e.g., unused compound, contaminated labware) Segregate Segregate into Designated Cytotoxic Waste Container (Purple Lid) Generate->Segregate Immediate Action Store Secure Temporary Storage in a Designated Area Segregate->Store Pending Pickup Transport Transport by Licensed Hazardous Waste Hauler Store->Transport Scheduled Pickup Incinerate High-Temperature Incineration Transport->Incinerate Final Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

Signaling Pathway for Safe Handling

The following diagram outlines the decision-making process and necessary precautions for handling this compound safely within a laboratory setting.

Safe_Handling_Pathway Start Handling this compound Required Assess Assess Risks: - Cytotoxic - Potential for Aerosolization Start->Assess PPE Don Appropriate PPE: - Double Gloves - Gown - Eye Protection Assess->PPE Workstation Prepare Workstation: - Biological Safety Cabinet - or Chemical Fume Hood PPE->Workstation Procedure Perform Experimental Procedure Workstation->Procedure Decontaminate Decontaminate Work Area and Equipment Procedure->Decontaminate Waste Dispose of all Waste as Cytotoxic Decontaminate->Waste RemovePPE Remove PPE and Dispose as Cytotoxic Waste Waste->RemovePPE End Procedure Complete RemovePPE->End

Caption: Decision pathway for the safe handling of this compound.

By implementing these procedures, laboratories can mitigate the risks associated with this compound and ensure the safety of their personnel and the environment. It is imperative that all researchers and laboratory staff receive training on these protocols before handling this compound.

Personal protective equipment for handling Lagunamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Lagunamycin. Adherence to these protocols is mandatory to ensure personal safety and prevent contamination.

This compound is a novel 5-lipoxygenase inhibitor isolated from Streptomyces sp.[1] While specific toxicity data is limited, its cytotoxic potential necessitates handling with stringent safety precautions. The following procedures are based on established guidelines for managing hazardous and cytotoxic compounds.[2][3][4]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). All personnel must be trained in the proper selection and use of PPE for handling cytotoxic drugs.[2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

ProcedureRequired PPE
Weighing and Aliquoting (Dry Powder) - Fit-tested N95 or N100 respirator[2] - Double-gloving with chemotherapy-rated gloves[2][5] - Disposable gown with tight-fitting cuffs[4] - Chemical splash goggles and a full-face shield[2] - Shoe covers[2]
Dissolving and Solution Preparation - Double-gloving with chemotherapy-rated gloves[2][5] - Disposable gown with tight-fitting cuffs[4] - Chemical splash goggles[4] - Work within a certified chemical fume hood or biological safety cabinet[4]
Cell Culture and In Vitro Assays - Nitrile gloves - Laboratory coat - Safety glasses - Work within a biological safety cabinet
Animal Handling and Dosing - Nitrile gloves - Disposable gown - Safety glasses or goggles - Surgical mask
Waste Disposal - Double-gloving with chemotherapy-rated gloves[2][5] - Disposable gown - Chemical splash goggles
Spill Cleanup - Fit-tested N95 or N100 respirator[2] - Heavy-duty or industrial-thickness gloves[3] - Impermeable gown or coveralls - Chemical splash goggles and a full-face shield[2] - Shoe covers[2]

Experimental Protocols

Standard Operating Procedure for Handling this compound

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a cytotoxic spill kit is readily available.[4]

    • Verify that the chemical fume hood or biological safety cabinet is functioning correctly.

    • Assemble all necessary materials before handling the compound.

  • Handling:

    • Wear the appropriate PPE as specified in Table 1.

    • When handling the powdered form, perform all manipulations within a chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[2][4]

    • Use disposable equipment whenever possible.

    • Avoid skin contact and inhalation.[6]

  • Disposal:

    • All contaminated materials, including gloves, gowns, and disposable labware, must be disposed of as cytotoxic waste.[3]

    • Place contaminated items in a designated, sealed, and clearly labeled cytotoxic waste container.

    • Follow institutional and local regulations for the disposal of cytotoxic waste.

  • Spill Management:

    • In the event of a spill, immediately evacuate and restrict access to the area.

    • Don the appropriate PPE for spill cleanup (see Table 1).

    • Contain the spill using absorbent materials from the cytotoxic spill kit.[3]

    • Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.

    • Dispose of all cleanup materials as cytotoxic waste.[3]

    • Report the spill to the laboratory supervisor and institutional safety office.[3]

Workflow for Safe Handling of this compound

Lagunamycin_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_spill Spill Response A Review Safety Protocol B Assemble Materials & PPE A->B C Verify Fume Hood/BSC Function B->C D Don Appropriate PPE C->D Proceed to Handling E Handle Compound in Containment D->E F Perform Experiment E->F G Segregate Cytotoxic Waste F->G Experiment Complete H Decontaminate Work Area G->H I Dispose of Waste per Regulations H->I J Evacuate & Secure Area I->J If Spill Occurs K Don Spill Response PPE J->K L Contain & Clean Spill K->L M Dispose of Spill Waste L->M M->H Post-Spill Decontamination

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.